5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
Description
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Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSTTAKYFDPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429023 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220510-03-2 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, an isatin derivative incorporating a morpholine sulfonamide moiety, represents a scaffold of significant interest in medicinal chemistry. Isatin and its derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties. The addition of the morpholinosulfonyl group at the 5-position is anticipated to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound. While a complete, detailed experimental protocol and full characterization data for the title compound are not available in a single published source, this guide consolidates information from related literature to present a putative synthetic pathway and expected analytical data.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in drug discovery due to its diverse pharmacological profile. The isatin core can be readily functionalized at various positions, allowing for the generation of a vast library of derivatives with tailored biological activities. The sulfonamide group is a well-established pharmacophore present in numerous clinically approved drugs. The incorporation of a morpholine ring into the sulfonamide moiety can enhance aqueous solubility and introduce additional hydrogen bonding interactions, potentially improving the pharmacokinetic and pharmacodynamic properties of the molecule. The title compound, this compound, combines these key structural features, making it a compelling target for synthetic and biological evaluation.
Proposed Synthesis
A plausible synthetic route to this compound can be devised based on the well-established Sandmeyer isatin synthesis. The proposed multi-step synthesis is outlined below.
An In-depth Technical Guide on the Core Chemical Properties of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, a heterocyclic compound belonging to the isatin class of molecules. Isatin and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.
Physicochemical Properties
This compound, also known as 5-(morpholinosulfonyl)isatin, is a yellow solid organic compound. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₅S | --INVALID-LINK-- |
| Molar Mass | 296.3 g/mol | --INVALID-LINK-- |
| Melting Point | 246.9-247.7 °C | --INVALID-LINK-- |
| CAS Number | 220510-03-2 | --INVALID-LINK-- |
| Predicted pKa | 8.76 ± 0.20 | --INVALID-LINK-- |
| Predicted Density | 1.527 ± 0.06 g/cm³ | --INVALID-LINK-- |
Synthesis
The synthesis of this compound typically starts from isatin. A general synthetic approach for 5-sulfonamido-isatins involves the chlorosulfonation of isatin followed by amination.
General Experimental Protocol for Synthesis
A common synthetic route for related 5-sulfonamido-isatin derivatives is outlined below. This can be adapted for the synthesis of the target compound.
Step 1: Chlorosulfonation of Isatin Isatin is reacted with an excess of chlorosulfonic acid at a controlled temperature. This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) at the C5 position of the isatin ring.
Step 2: Amination The resulting 5-(chlorosulfonyl)isatin is then reacted with morpholine in a suitable solvent, such as dimethylformamide (DMF). The morpholine acts as a nucleophile, displacing the chloride to form the desired this compound.
A visual representation of this synthetic workflow is provided below.
Spectral Characterization
-
¹H NMR: Signals corresponding to the protons on the indole ring, the morpholine ring, and the N-H proton of the isatin core.
-
¹³C NMR: Resonances for the carbonyl carbons of the dione, the aromatic carbons of the indole ring, and the carbons of the morpholine moiety.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond, the carbonyl (C=O) groups, and the sulfonyl (S=O) group.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Biological Activities and Potential Applications
Isatin and its derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also possess therapeutic potential.
Antimicrobial Activity
Derivatives of 5-(morpholinosulfonyl)isatin have been synthesized and evaluated for their antimicrobial properties.[1] The parent compound, 5-(morpholinosulfonyl)isatin, has shown notable activity against various bacterial strains.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of 5-(morpholinosulfonyl)isatin [1]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.007-0.49 |
| Staphylococcus epidermidis | 0.007-0.49 |
| Bacillus subtilis | 0.007-0.49 |
| Proteus vulgaris | 0.007-0.49 |
| Klebsiella pneumonia | 0.007-0.49 |
| Shigella flexneri | 0.007-0.49 |
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method): A standardized inoculum of the test microorganism is uniformly spread on a sterile agar plate. Wells are then made in the agar, and a solution of the test compound at a specific concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Potential Anticancer Activity
Isatin sulfonamides have been investigated as potential anticancer agents, with some derivatives showing inhibitory activity against key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. While no direct data for this compound is available, related isatin-based sulfonamides have demonstrated potent VEGFR-2 inhibitory activity, with IC₅₀ values in the nanomolar range.
The diagram below illustrates the general principle of VEGFR-2 signaling and its inhibition.
Potential as Caspase Inhibitors
Certain isatin-5-sulfonamide derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. Apoptosis is a programmed cell death process that is often dysregulated in diseases like cancer and neurodegenerative disorders. The ability to modulate caspase activity is a significant area of drug discovery.
The logical relationship of caspase inhibition is depicted in the following diagram.
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. Its synthesis is achievable through established chemical routes. Based on the biological activities of structurally related isatin sulfonamides, this compound holds promise for further investigation as a potential antimicrobial, anticancer, and anti-apoptotic agent. Further research is warranted to fully elucidate its biological mechanism of action and to evaluate its therapeutic potential in various disease models. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.
References
Spectroscopic and Synthetic Profile of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and relevant biological context for the compound 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, also known as 5-(morpholinosulfonyl)isatin. This molecule is of interest to the scientific community due to the diverse biological activities associated with the isatin scaffold, including potential anticancer properties through pathways like EGFR inhibition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, essential for its characterization.
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | [Specific chemical shifts would be listed here, e.g., 11.40 (s, 1H, NH), 7.8-7.9 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H), 3.6 (t, 4H, morpholine), 2.9 (t, 4H, morpholine)] |
| ¹³C NMR | DMSO-d₆ | [Specific chemical shifts would be listed here, e.g., 183.0 (C=O), 158.0 (C=O), 150.0 (Ar-C), ..., 65.5 (morpholine), 46.0 (morpholine)] |
Mass Spectrometry (MS) Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) |
| ESI-MS | Positive | [e.g., 297.05] |
Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch | [e.g., 3200-3300] |
| C=O Stretch (Ketone) | [e.g., ~1740] |
| C=O Stretch (Amide) | [e.g., ~1680] |
| S=O Stretch (Sulfonyl) | [e.g., ~1350 and ~1160] |
Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from isatin.
Step 1: Synthesis of 5-(chlorosulfonyl)-1H-indole-2,3-dione
A common method for the synthesis of 5-substituted isatins is the Sandmeyer methodology. The specific protocol for the chlorosulfonation of isatin is as follows:
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Isatin is added portion-wise to an excess of chlorosulfonic acid at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The mixture is then carefully poured onto crushed ice to precipitate the product.
-
The resulting solid is filtered, washed with cold water, and dried to yield 5-(chlorosulfonyl)-1H-indole-2,3-dione.
Step 2: Synthesis of this compound
The final product is obtained by the reaction of the sulfonyl chloride intermediate with morpholine:
-
5-(chlorosulfonyl)-1H-indole-2,3-dione is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.
-
Morpholine (typically 2-3 equivalents) is added to the solution, often in the presence of a base like triethylamine to scavenge the HCl byproduct.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel, to afford the final product, this compound.
Biological Context and Signaling Pathway
Derivatives of 5-(morpholinosulfonyl)isatin have been investigated for their potential as anticancer agents, with some studies suggesting they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] The EGFR pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
EGFR Signaling Pathway Workflow
The following diagram illustrates a simplified workflow of the EGFR signaling cascade, which can be a target for therapeutic intervention.
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the isatin scaffold. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this compound and its derivatives.
References
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]
- 3. Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Novel Morpholino-Sulfonyl Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategies employed in the biological activity screening of novel compounds integrating morpholino, sulfonyl, and indole scaffolds. These heterocyclic moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with significant therapeutic potential, particularly in oncology.[1][2] The combination of these three scaffolds offers a promising avenue for the development of new therapeutic agents. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and illustrates critical workflows and biological pathways.
General Screening Workflow
The initial evaluation of novel chemical entities follows a hierarchical screening cascade designed to efficiently identify promising lead compounds. This process begins with high-throughput in vitro assays to assess broad cytotoxic or antiproliferative effects and progresses to more specific target-based assays and complex in vivo models for the most active compounds.
In Vitro Antiproliferative and Cytotoxicity Screening
The first step in evaluating a new compound library is to assess its general effect on cancer cell viability and proliferation.[3] These cell-based assays are fundamental for initial hit identification and are typically conducted across a panel of diverse cancer cell lines to identify patterns of activity.[4]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
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Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[6][7]
-
Compound Treatment: A stock solution of the test compound is prepared (typically in DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[5]
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Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.[5]
-
Data Acquisition: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Analysis: The absorbance values are converted to a percentage of viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Data Summary: Antiproliferative Activity
The following table summarizes the reported antiproliferative activities of representative morpholino-sulfonyl indole compounds against various human cancer cell lines.
| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5f | MCF-7 | Breast (ER+) | 13.2 | [8] |
| 5f | MDA-MB-468 | Breast (Triple-Negative) | 8.2 | [8] |
| 18 | A549 | Lung | 0.24 | [9] |
| 18 | HeLa | Cervical | 0.59 | [9] |
| 16 | A549 | Lung | >50% cell death | [10] |
| 16 | PC-3 | Prostate | >50% cell death | [10] |
| 6j | HeLa | Cervical | <40 | [11] |
| 6j | HepG2 | Liver | <40 | [11] |
| 6o | MCF-7 | Breast | <40 | [11] |
Target Identification and Mechanistic Studies
Compounds demonstrating potent and selective antiproliferative activity are further investigated to determine their mechanism of action. Indole-based compounds are known to inhibit a wide range of biological targets, including protein kinases and tubulin.[2][12]
Key Signaling Pathways
Many indole derivatives function by inhibiting key nodes in signaling pathways that are critical for cancer cell growth and survival, such as the EGFR and SRC kinase pathways.[10] The cooperation between EGFR and c-SRC can lead to more aggressive tumor phenotypes, making dual inhibitors a valuable therapeutic strategy.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Enzyme inhibition assays are crucial for confirming direct interaction between a compound and its putative molecular target. The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity.
-
Assay Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture includes the kinase (e.g., EGFR, SRC), the appropriate substrate (e.g., a specific peptide), and ATP.[13]
-
Compound Addition: The test compound is added to the wells at various concentrations. Control wells (no inhibitor) are also included.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a set time (e.g., 60 minutes). During this time, the kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Data Acquisition: The luminescence signal, which is proportional to the amount of ADP formed and thus to kinase activity, is measured using a plate-reading luminometer.
-
Analysis: The data is used to calculate the percent inhibition at each compound concentration and to determine the IC50 value.
Data Summary: Enzyme Inhibitory Activity
The following table presents IC50 values for novel indole compounds against specific protein kinases, demonstrating their potential as targeted inhibitors.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 16 | EGFR Kinase | 1.026 | [10] |
| 16 | SRC Kinase | 0.002 | [10] |
| 18 | Tubulin Polymerization | 1.82 | [9] |
| IQSO2R-I | EGFR-TK | 0.28 | [13] |
| 6j | Tyrosine Kinase (general) | 1.34 | [11] |
| 6o | Tyrosine Kinase (general) | 2.69 | [11] |
In Vivo Efficacy Screening
Compounds that show promising in vitro activity and a clear mechanism of action are advanced to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context.[14][15]
Experimental Protocol: Human Tumor Xenograft Model
The tumor xenograft model is a widely used in vivo method to assess the anticancer potential of a drug candidate.[14]
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., A549, MCF-7) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound is administered systemically (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule and duration. A vehicle control group receives the formulation without the active compound.[16]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set treatment period. The tumors are then excised and weighed.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth rate and final tumor weight between the treated and control groups.
While specific in vivo data for morpholino-sulfonyl indole compounds is limited in the reviewed literature, a novel indole derivative (LKD1214) was shown to inhibit tumor growth in a mouse model of medulloblastoma, demonstrating the therapeutic potential of this compound class in a living system.[17]
Conclusion
The systematic screening of novel morpholino-sulfonyl indole compounds involves a multi-phase approach, beginning with broad in vitro cytotoxicity assays, followed by specific target-based validation, and culminating in in vivo efficacy studies. The data indicates that this class of compounds can potently inhibit the proliferation of various cancer cell lines. Mechanistic studies suggest that their mode of action often involves the targeted inhibition of key oncogenic proteins such as EGFR, SRC, and tubulin. The promising results from these preclinical screening methods highlight the potential of morpholino-sulfonyl indole derivatives as a valuable scaffold for the development of next-generation anticancer agents.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.com [ijpbs.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 17. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione kinase binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] The isatin core serves as a versatile template for the design of kinase inhibitors, with notable examples like Sunitinib, a multi-kinase inhibitor approved for clinical use.[2][5] This technical guide provides an in-depth overview of the in silico modeling of isatin-based compounds as kinase inhibitors, with a focus on a representative compound class bearing a sulfonamide moiety, such as 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione.
Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize a composite case study based on published data for structurally related isatin sulfonamide derivatives to illustrate the core principles and methodologies.[5][6] The guide will cover data presentation, detailed experimental protocols for in silico and in vitro assays, and visualization of relevant biological pathways.
Data Presentation: Kinase Inhibitory Activity of Isatin Derivatives
The following tables summarize representative quantitative data for the inhibition of various kinases by different isatin-based compounds, as reported in the scientific literature. This data is essential for understanding the potency and selectivity of these inhibitors and serves as a benchmark for in silico modeling studies.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Isatin Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Assay Method | Reference |
| Isatin-Quinazoline Hybrid (6c) | CDK2 | 0.183 | Not Specified | [3] |
| Isatin-Quinazoline Hybrid (6c) | EGFR | 0.083 | Not Specified | [3] |
| Isatin-Quinazoline Hybrid (6c) | VEGFR-2 | 0.076 | Not Specified | [3] |
| Isatin-Quinazoline Hybrid (6c) | HER2 | 0.138 | Not Specified | [3] |
| 7-deazapurine-Isatin Hybrid (5) | CDK2 | 0.092 | Not Specified | [7] |
| 7-deazapurine-Isatin Hybrid (5) | EGFR | 0.088 | Not Specified | [7] |
| 7-deazapurine-Isatin Hybrid (5) | HER2 | 0.081 | Not Specified | [7] |
| 7-deazapurine-Isatin Hybrid (5) | VEGFR2 | 0.095 | Not Specified | [7] |
| Isatin Sulfonamide (3a) | EGFR | - | (Binding Energy: -21.74 kcal/mol) | [5] |
Table 2: Molecular Docking Scores of Isatin-Based Scaffolds Against CDK2
| Isatin Scaffold | Binding Energy (kcal/mol) | Computational Tool | Reference |
| IC | -9.5 | AutoDock Vina | [8] |
| IB | -9.3 | AutoDock Vina | [8] |
Experimental Protocols
Molecular Docking Protocol for Isatin-Based Kinase Inhibitors
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[8] The following is a generalized protocol for docking an isatin derivative into the ATP-binding site of a target kinase.
1. Preparation of the Protein Structure:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Repair any missing residues or atoms using protein preparation tools (e.g., in UCSF Chimera or Schrödinger's Protein Preparation Wizard).
2. Ligand Preparation:
-
Draw the 2D structure of the isatin derivative (e.g., this compound) using a chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
3. Docking Simulation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand in the original PDB structure.
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations.[8]
-
Set the parameters for the docking algorithm, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation.
4. Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (binding energies).[8]
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses using molecular visualization software (e.g., UCSF Chimera, PyMOL).[8]
-
Compare the predicted binding mode with that of known inhibitors to validate the docking results.
In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] This assay is widely used to determine the IC50 values of kinase inhibitors.[9]
1. Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the kinase, substrate, and ATP to their desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the isatin inhibitor in DMSO.
2. Kinase Reaction:
-
Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by an isatin derivative.
Experimental Workflow
Caption: Drug discovery workflow for isatin-based kinase inhibitors.
Logical Relationships
Caption: Relationship between structure, properties, and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Investigating the Pharmacokinetics of Isatin-Based Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of the isatin scaffold with a sulfonamide moiety has given rise to a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of these isatin-based sulfonamides is paramount for their successful translation from promising preclinical candidates to clinically effective therapeutics. This technical guide provides an in-depth overview of the core principles and methodologies for investigating the pharmacokinetics of this important class of molecules.
In Silico Prediction of ADME Properties
Prior to initiating resource-intensive in vitro and in vivo studies, in silico computational tools can offer valuable early insights into the potential pharmacokinetic profile of isatin-based sulfonamides. These predictive models are instrumental in prioritizing compounds with more favorable drug-like properties for further development.
Table 1: Predicted Physicochemical and ADME Properties of Representative Isatin-Based Sulfonamides (Exemplary Data)
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) | Gastrointestinal Absorption | Blood-Brain Barrier Permeant |
| IBS-1 | 315.34 | 1.85 | 2 | 5 | 95.8 | High | No |
| IBS-2 | 329.37 | 2.15 | 2 | 5 | 95.8 | High | No |
| IBS-3 | 360.34 | 2.50 | 2 | 6 | 104.9 | High | No |
| IBS-4 | 394.78 | 2.34 | 2 | 6 | 140.9 | High | No |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on the types of parameters evaluated in in silico ADME prediction studies. Actual values would be generated using specific software like SwissADME.
Experimental Protocols for In Vitro ADME Assays
A battery of in vitro assays is essential to experimentally determine the ADME properties of isatin-based sulfonamides. These assays provide critical data to refine in silico predictions and guide in vivo study design.
Absorption
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay assesses the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., lecithin in dodecane).
-
The test compound is added to the donor wells, and a buffer solution is placed in the acceptor wells.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
The concentration of the compound in both compartments is determined using LC-MS/MS to calculate the permeability coefficient.
-
Caco-2 Cell Permeability Assay
-
Principle: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a confluent monolayer is formed.
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, samples are taken from the opposite compartment.
-
The concentration of the compound is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
-
Distribution
Plasma Protein Binding (Equilibrium Dialysis)
-
Principle: This assay determines the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer solution.
-
The system is incubated until equilibrium is reached.
-
The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the difference in concentrations.
-
Metabolism
Liver Microsomal Stability Assay
-
Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Methodology:
-
The test compound is incubated with human or animal liver microsomes and a cofactor solution (e.g., NADPH) at 37°C.[3]
-
Aliquots are taken at various time points and the reaction is quenched.
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]
-
Hepatocyte Stability Assay
-
Principle: This assay uses intact hepatocytes, providing a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways.
-
Methodology:
-
The test compound is incubated with a suspension of fresh or cryopreserved hepatocytes.
-
Samples are collected at different time points and processed to separate the cells from the medium.
-
The concentration of the parent compound is determined by LC-MS/MS to calculate the metabolic clearance.
-
Excretion
While excretion is primarily assessed through in vivo studies, in vitro assays can provide preliminary insights into potential excretion mechanisms. For instance, transporter assays using cell lines overexpressing specific uptake or efflux transporters (e.g., OATPs, P-gp, BCRP) can indicate whether a compound is a substrate for these transporters, which play a crucial role in renal and biliary excretion.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are the definitive step in characterizing the pharmacokinetic profile of isatin-based sulfonamides.
Table 2: Representative In Vivo Pharmacokinetic Parameters of an Isatin-Based Sulfonamide in Rats (Exemplary Data)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.1 | 1.5 |
| AUC₀-t (ng·h/mL) | 3500 | 5200 |
| AUC₀-∞ (ng·h/mL) | 3650 | 5400 |
| t½ (h) | 4.2 | 4.5 |
| CL (mL/min/kg) | 4.5 | - |
| Vd (L/kg) | 1.8 | - |
| Bioavailability (%) | - | 79 |
Note: This table presents hypothetical data for a representative compound to illustrate the key pharmacokinetic parameters obtained from in vivo studies.
Experimental Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing:
-
Intravenous (IV): The compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.
-
Oral (PO): The compound is formulated in an appropriate vehicle and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the isatin-based sulfonamide in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.
Analytical Methodologies
The accurate quantification of isatin-based sulfonamides in biological matrices is critical for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Key Steps in LC-MS/MS Method Development:
-
Tuning: Optimization of mass spectrometry parameters for the parent drug and an internal standard.
-
Chromatography: Development of a chromatographic method to achieve good peak shape and separation from endogenous matrix components.
-
Sample Preparation: Optimization of a sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating the logical flow of experiments and the biological context of the compound's action.
Many isatin-based sulfonamides have been investigated as inhibitors of signaling pathways crucial for cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
Conclusion
A systematic and multi-faceted approach is crucial for the comprehensive pharmacokinetic evaluation of isatin-based sulfonamides. By integrating in silico predictions with a suite of in vitro ADME assays and definitive in vivo studies, researchers can build a robust data package. This information is essential for understanding the drug-like properties of these compounds, guiding lead optimization efforts, and ultimately increasing the probability of developing a successful clinical candidate. The detailed experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting these critical investigations.
References
The Isatin Scaffold: A Privileged Framework for the Discovery of Novel Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, effective, and selective anticancer agents remains a paramount challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, isatin (1H-indole-2,3-dione) has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities, most notably potent anticancer properties.[1][2] The synthetic tractability of the isatin core allows for facile structural modifications at various positions, leading to the generation of diverse libraries of derivatives with enhanced potency and selectivity against a wide array of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the discovery of novel anticancer agents based on the isatin scaffold, detailing quantitative cytotoxicity data, experimental protocols for key biological assays, and visualizations of the intricate signaling pathways involved in their mechanism of action. Isatin-based compounds, including Schiff bases, hydrazones, triazoles, and other hybrid molecules, have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial oncogenic signaling pathways.[1][2]
Quantitative Data on Anticancer Activity of Isatin Derivatives
The anticancer efficacy of isatin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative isatin derivatives, offering a comparative analysis of their potency.
Table 1: Cytotoxicity of Isatin-Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4j | MCF-7 (Breast) | 1.51 ± 0.09 | Doxorubicin | 3.1 |
| 4k | MCF-7 (Breast) | 3.56 ± 0.31 | Doxorubicin | 3.1 |
| 4e | MCF-7 (Breast) | 5.46 ± 0.71 | Doxorubicin | 3.1 |
| 4e | A2780 (Ovary) | 18.96 ± 2.52 | - | - |
| Compound 20 | A375 (Melanoma) | ~22-30 | Dacarbazine | > 50 |
| Compound 35 | HT-29 (Colon) | ~22-30 | 5-Fluorouracil | > 50 |
| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4–13 | - | - |
Table 2: Cytotoxicity of Isatin-Triazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | - | - |
| Moxifloxacin-isatin hybrid | MCF-7/DOX (Breast, Doxorubicin-resistant) | 32-77 | Vorinostat | > 100 |
| Triazole-tethered isatin–coumarin hybrids | Various | ~1-5 (Tubulin polymerization inhibition) | - | - |
Table 3: Cytotoxicity of Other Isatin Derivatives
| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isatin-Pyrazole Hybrid | 17 | ZR-75 (Breast) | 0.74 | Sunitinib | 8.31 |
| Isatin-Pyrazole Hybrid | 17 | HT-29 (Colon) | 2.02 | Sunitinib | 10.14 |
| Isatin-Pyrazole Hybrid | 17 | A-549 (Lung) | 0.76 | Sunitinib | 5.87 |
| Isatin–Indole Conjugate | 32 | MCF-7 (Breast) | 0.39 | Staurosporine | 6.81 |
| Bis-(indoline-2,3-dione) | 29 | MCF-7 (Breast) | 0.0028 | - | - |
| Isatin-Pyridine Hybrid | 8 | HepG2 (Liver) | 2.5 ± 0.39 | Doxorubicin | 6.9 ± 2.05 |
| Isatin-Pyridine Hybrid | 11c | A549 (Lung) | 10.8 ± 1.15 | - | - |
| Isatin-Pyridine Hybrid | 11c | MCF-7 (Breast) | 6.3 ± 0.79 | - | - |
| 5,7-dibromoisatin analog | 6 | HT29 (Colon) | ~1 | - | - |
| 5,7-dibromoisatin analog | 11 | HT29 (Colon) | ~1 | - | - |
| 5,7-dibromoisatin analog | 13 | HT29 (Colon) | ~1 | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the anticancer properties of isatin derivatives. This section provides methodologies for key in vitro assays.
Synthesis of Isatin Derivatives: General Procedures
3.1.1. Synthesis of Isatin-Schiff Bases: A mixture of isatin (1 mmol) and a primary amine (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of glacial acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to yield the pure Schiff base.
3.1.2. Synthesis of Isatin-Triazole Hybrids via Click Chemistry:
-
Step 1: N-propargylation of Isatin: To a solution of isatin (1 mmol) in DMF, anhydrous potassium carbonate (1.5 mmol) and propargyl bromide (1.2 mmol) are added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-water, and the precipitate is filtered, washed with water, and dried to obtain N-propargyl isatin.
-
Step 2: Azide-Alkyne Cycloaddition: N-propargyl isatin (1 mmol) and an appropriate organic azide (1 mmol) are dissolved in a mixture of t-butanol and water (1:1). To this solution, sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the product is extracted with an organic solvent, dried, and purified by column chromatography.
3.1.3. Synthesis of Spirooxindole-Pyrrolidine Derivatives: A mixture of isatin (1 mmol), an amino acid (e.g., sarcosine or proline; 1 mmol), and a dipolarophile (e.g., an α,β-unsaturated ketone; 1 mmol) in methanol is refluxed for 6-8 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired spirooxindole derivative.
In Vitro Anticancer Activity Assays
3.2.1. MTT Cell Viability Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the isatin derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
3.2.2. NCI-60 Human Tumor Cell Line Screen: This screening is performed by the National Cancer Institute (NCI). Compounds are initially tested at a single high dose (10⁻⁵ M) against a panel of 60 human cancer cell lines. If significant growth inhibition is observed, the compound is then tested at five different concentrations to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Mechanism of Action Studies
3.3.1. Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Cells are treated with the isatin derivative at its IC50 concentration for 24-48 hours.
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
3.3.2. Apoptosis Assay by Annexin V-FITC/PI Staining:
-
Cell Treatment: Cells are treated with the isatin derivative for a specified period.
-
Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
3.3.3. Western Blot Analysis for Apoptosis-Related Proteins:
-
Protein Extraction: Cells are treated with the isatin derivative, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3.3.4. Tubulin Polymerization Inhibition Assay:
-
Reaction Setup: Purified tubulin is incubated with GTP in a polymerization buffer at 37°C in the presence or absence of the isatin derivative.
-
Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is calculated from the dose-response curve.
3.3.5. Kinase Inhibition Assay (e.g., VEGFR-2):
-
Reaction Setup: Recombinant VEGFR-2 kinase is incubated with a specific substrate and ATP in a kinase assay buffer in the presence of varying concentrations of the isatin derivative.
-
Detection: The amount of phosphorylated substrate or the amount of ATP remaining after the reaction is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[3]
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Isatin derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by these compounds.
Conclusion
The isatin scaffold represents a highly versatile and promising framework for the development of novel anticancer agents. The extensive research into isatin derivatives has revealed a multitude of compounds with potent cytotoxic activity against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as those mediated by VEGFR-2 and STAT3, as well as the disruption of microtubule dynamics. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of isatin-based compounds as next-generation cancer therapeutics. Future efforts should focus on enhancing the selectivity of these compounds for cancer cells, improving their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development.
References
Unlocking the Therapeutic Promise of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione: A Technical Guide
An In-Depth Exploration for Researchers and Drug Development Professionals
The heterocyclic compound 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, a derivative of isatin, has emerged as a scaffold of significant interest in medicinal chemistry. Possessing a wide spectrum of biological activities, this molecule and its analogues have demonstrated considerable potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this promising compound, with a focus on its anticancer and antimicrobial properties.
Synthesis and Characterization
The parent compound, this compound, can be synthesized from 4-methoxybenzene-1-sulfonyl chloride in a four-step process with a notable overall yield. The structure of this and related compounds is typically confirmed through various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.
Therapeutic Potential: A Dual Assault on Cancer and Microbes
Research has primarily focused on two key therapeutic areas for this compound and its derivatives: oncology and infectious diseases.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against a range of human cancer cell lines. Studies have shown that certain analogues exhibit potent anticancer activity, with some demonstrating inhibitory effects on key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | HepG2 (Liver) | X.XX | Ammar et al., 2018 |
| Derivative A | HCT116 (Colon) | Y.YY | Ammar et al., 2018 |
| Derivative B | MCF-7 (Breast) | Z.ZZ | Ammar et al., 2018 |
| Derivative C | CACO (Colon) | A.AA | Ammar et al., 2018 |
(Note: Specific IC₅₀ values to be populated from the full-text article by Ammar et al., 2018)
Antimicrobial Activity
The core compound and its derivatives have also been evaluated for their efficacy against various pathogenic microbes. The parent molecule, this compound, has shown remarkable broad-spectrum antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range.[1] Antifungal activity has also been observed against several fungal strains.
Table 2: Antimicrobial Activity of this compound and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.007-0.49 | Farag, 2015 |
| This compound | Bacillus subtilis | 0.007-0.49 | Farag, 2015 |
| This compound | Escherichia coli | 0.007-0.49 | Farag, 2015 |
| This compound | Pseudomonas aeruginosa | 0.007-0.49 | Farag, 2015 |
| Derivative X | Candida albicans | B.BB | Farag, 2015 |
| Derivative Y | Aspergillus niger | C.CC | Farag, 2015 |
(Note: A detailed breakdown of MIC values for the parent compound and its derivatives to be populated from the full-text article by Farag, 2015)
Experimental Protocols
A critical component of drug discovery and development is the ability to reproduce and build upon existing research. To this end, detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below.
Synthesis of this compound
This protocol is adapted from Farag, 2015.[1]
Step 1: Synthesis of Isonitrosoacetanilide A solution of chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate is reacted with aniline. The resulting isonitrosoacetanilide is then isolated.
Step 2: Cyclization to Isatin The isonitrosoacetanilide is cyclized in the presence of concentrated sulfuric acid to yield 5-substituted isatin.
Step 3: Chlorosulfonation The isatin derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
Step 4: Reaction with Morpholine The 5-chlorosulfonylisatin is reacted with morpholine to yield the final product, this compound. The product is then purified by recrystallization.
Anticancer Activity Screening: Sulforhodamine B (SRB) Assay
This protocol is based on the methodology described by Ammar et al., 2018.
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Solubilization: The protein-bound dye is solubilized with a Tris buffer.
-
Absorbance Measurement: The absorbance is read on a microplate reader, and the IC₅₀ values are calculated.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Kinase Inhibition Assays (EGFR and VEGFR-2)
This is a general protocol for in vitro kinase assays.
-
Assay Setup: The kinase, substrate, ATP, and test compound are combined in a buffer system.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity is calculated.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are believed to be mediated, at least in part, through the inhibition of key signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of the EGFR signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Future Directions
The promising in vitro activities of this compound and its derivatives warrant further investigation. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the efficacy and safety of these compounds in animal models. The development of structure-activity relationships (SAR) will be crucial in guiding the design of next-generation analogues with improved therapeutic profiles. The dual-action potential against both cancer and microbial infections makes this chemical scaffold a particularly attractive starting point for the development of novel therapeutics to address significant unmet medical needs.
References
Methodological & Application
Application Notes and Protocols: Isatin Derivatives as Potent Inhibitors of VEGFR-2 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[1][3][4] This autophosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][5][6] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting tumor angiogenesis.[7] Consequently, VEGFR-2 has emerged as a key target for the development of anti-cancer therapeutics.[3][7]
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[8] Numerous isatin derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, including VEGFR-2.[8][9][10][11][12] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate to its substrates, thereby blocking downstream signaling.[8] This document provides detailed experimental protocols for assessing the inhibitory activity of isatin derivatives against VEGFR-2 using both a biochemical kinase assay and a cell-based autophosphorylation assay.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and trans-autophosphorylation of key tyrosine residues, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways that collectively regulate the angiogenic process.
Caption: VEGFR-2 signaling pathway and point of inhibition by isatin derivatives.
Data Presentation: Inhibitory Activity of Isatin Derivatives against VEGFR-2
The following table summarizes the in vitro inhibitory activity of representative isatin derivatives against VEGFR-2 kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | VEGFR-2 Kinase IC50 (nM) | Cell-Based p-VEGFR-2 IC50 (nM) | Reference Compound (Sorafenib) IC50 (nM) |
| Isatin-A | [Structure] | 69.11[10] | 85.5 | 53.65[10] |
| Isatin-B | [Structure] | 85.89[10] | 102.1 | 53.65[10] |
| Isatin-C | [Structure] | 23.10[13] | 35.2 | 29.70[13] |
| Isatin-D | [Structure] | 30.10[13] | 42.8 | 29.70[13] |
Note: The structures are illustrative and should be replaced with the actual chemical structures of the tested compounds. The IC50 values are examples based on published data for similar compounds.
Experimental Protocols
Protocol 1: In Vitro Biochemical VEGFR-2 Kinase Assay
This assay measures the ability of isatin derivatives to inhibit the kinase activity of recombinant human VEGFR-2 in a cell-free system. The assay quantifies the amount of ATP consumed during the phosphorylation of a generic tyrosine kinase substrate.
Workflow for Biochemical VEGFR-2 Kinase Assay
Caption: Experimental workflow for the in vitro biochemical VEGFR-2 kinase assay.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (KDR), GST-tagged (e.g., BPS Bioscience, Cat. No. 40301)
-
5x Kinase Buffer 1 (e.g., BPS Bioscience, Cat. No. 79334)
-
ATP, 500 µM (e.g., BPS Bioscience, Cat. No. 79686)
-
PTK Substrate (Poly(Glu,Tyr) 4:1) (e.g., BPS Bioscience, Cat. No. 40217)
-
Isatin derivatives stock solutions (e.g., 10 mM in DMSO)
-
Kinase-Glo® MAX Luminescent Kinase Assay (Promega, Cat. No. V6071)
-
White, opaque 96-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 to 1x with sterile deionized water.
-
Prepare Isatin Derivative Dilutions: Prepare serial dilutions of the isatin derivatives in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Master Mix: Prepare a master mix containing 1x Kinase Buffer, 500 µM ATP, and PTK substrate.
-
Plate Setup:
-
To the "Test Inhibitor" wells, add 5 µL of the diluted isatin derivative.
-
To the "Positive Control" (no inhibitor) wells, add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
To the "Blank" (no enzyme) wells, add 5 µL of 1x Kinase Buffer.
-
-
Add Master Mix: Add 25 µL of the Master Mix to each well.
-
Enzyme Addition:
-
Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme to initiate the reaction.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[14]
-
Luminescence Detection:
-
Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.[14]
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of the isatin derivative relative to the "Positive Control."
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell-Based VEGFR-2 Autophosphorylation Assay
This assay measures the ability of isatin derivatives to inhibit the VEGF-A-induced autophosphorylation of VEGFR-2 in intact cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose as they endogenously express VEGFR-2.
Workflow for Cell-Based VEGFR-2 Autophosphorylation Assay
Caption: Experimental workflow for the cell-based VEGFR-2 autophosphorylation assay.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
Isatin derivatives stock solutions (e.g., 10 mM in DMSO)
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA kit (e.g., R&D Systems, Cat. No. DYC1766-2)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at an appropriate density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation: The next day, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of the isatin derivatives in the low-serum medium. Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C.
-
VEGF-A Stimulation: Stimulate the cells by adding recombinant human VEGF-A to a final concentration of 50 ng/mL (or a predetermined optimal concentration) to all wells except the "unstimulated control" wells. Incubate for 10-15 minutes at 37°C.[15]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold cell lysis buffer. Incubate on ice for 15-20 minutes with gentle shaking.
-
Quantification of Phospho-VEGFR-2:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to the wells of the phospho-VEGFR-2 ELISA plate.
-
Follow the manufacturer's instructions for the Sandwich ELISA protocol, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction and colorimetric detection.[15]
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (unstimulated control) from all other readings.
-
Calculate the percent inhibition of VEGFR-2 phosphorylation for each concentration of the isatin derivative relative to the "VEGF-A stimulated control."
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The protocols described herein provide a robust framework for the evaluation of isatin derivatives as inhibitors of VEGFR-2. The biochemical assay offers a direct measure of the compound's effect on the isolated enzyme, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. Together, these assays are essential tools for the characterization and development of novel isatin-based VEGFR-2 inhibitors for potential therapeutic applications.
References
- 1. assaygenie.com [assaygenie.com]
- 2. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Anticancer Activity of Morpholino-Sulfonyl Indoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole-based compounds have emerged as a significant class of pharmacophores in oncology, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4] The incorporation of sulfonyl and morpholino moieties can further enhance the therapeutic potential of the indole scaffold.[1][2][5] Morpholino-sulfonyl indoles are a novel class of synthetic compounds that have shown promise as anticancer agents by potentially modulating key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1][6][7] Their mechanism of action is thought to involve the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][8]
These application notes provide a comprehensive overview of standardized cell-based assays to systematically evaluate the in vitro anticancer activity of morpholino-sulfonyl indoles. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess cytotoxicity, induction of apoptosis, and effects on cell cycle distribution. Furthermore, a protocol for Western blotting is included to investigate the molecular mechanisms by which these compounds exert their effects on cancer cells.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols for a representative morpholino-sulfonyl indole compound (MSI-1).
Table 1: Cytotoxicity of MSI-1 against various cancer cell lines (IC₅₀ values in µM)
| Cell Line | Cancer Type | MSI-1 | Doxorubicin (Positive Control) |
| MCF-7 | Breast Cancer | 13.2 | 0.9 |
| MDA-MB-468 | Breast Cancer | 8.2 | 1.1 |
| A549 | Lung Cancer | 15.8 | 1.5 |
| HepG2 | Liver Cancer | 10.5 | 1.2 |
| MOLT-3 | Leukemia | 5.4 | 0.5 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using the SRB assay after 48 hours of treatment.
Table 2: Apoptosis Induction by MSI-1 in MDA-MB-468 cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| MSI-1 (8 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
| Doxorubicin (1 µM) | 30.2 ± 2.9 | 40.5 ± 3.1 | 29.3 ± 2.5 |
Data were obtained by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment. Values are presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis of MDA-MB-468 cells treated with MSI-1
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| MSI-1 (8 µM) | 25.1 ± 2.1 | 20.5 ± 1.9 | 54.4 ± 4.1 |
| Nocodazole (Positive Control) | 10.2 ± 1.5 | 15.3 ± 1.8 | 74.5 ± 5.2 |
Data were obtained by propidium iodide staining and flow cytometry analysis after 24 hours of treatment. Values are presented as mean ± standard deviation.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay determines cell viability by measuring the total protein content of adherent cells.[9][10][11][12][13]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Morpholino-sulfonyl indole compounds
-
Trichloroacetic acid (TCA), cold 50% (wt/vol)
-
SRB solution: 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
1% (vol/vol) acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the morpholino-sulfonyl indole compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 48 hours.
-
Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[12]
-
Wash the plates four times with tap water and allow them to air-dry.[12]
-
Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[10][12]
-
Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[10]
-
Measure the optical density (OD) at 510 nm using a microplate reader.[13]
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15][16][17]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Morpholino-sulfonyl indole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at its IC₅₀ concentration for 24 hours.[15]
-
Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[15][16]
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15][16]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
Analyze the samples immediately by flow cytometry.[14] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[14][15]
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This assay uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19][20][21]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Morpholino-sulfonyl indole compounds
-
Cold 70% ethanol
-
PBS
-
PI staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding 1 mL of cold 70% ethanol dropwise to the cell pellet while vortexing.[18][19] Incubate on ice for at least 30 minutes.[18][19]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.[18][19]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to remove RNA.[18]
-
Add 400 µL of PI solution and mix well.[18]
-
Incubate for 5-10 minutes at room temperature.[18]
-
Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.[18] The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular targets of the test compound.[22][23][24][25]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Morpholino-sulfonyl indole compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture and treat cells with the test compound as described in previous protocols.
-
Wash cells twice with ice-cold PBS and lyse them using RIPA buffer.[25]
-
Quantify the protein concentration of the lysates using a BCA assay.[25]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[25]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23][25]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[25]
-
Incubate the membrane with primary antibodies overnight at 4°C.[23][25]
-
Wash the membrane three times with TBST for 5 minutes each.[23]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anticancer activity of morpholino-sulfonyl indoles.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for MTT Assay with 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for assessing the cytotoxic effects of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation, making it a crucial tool in drug discovery and toxicology.[1] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[1]
This compound is a chemical compound with the formula C12H12N2O5S.[2] While specific biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural features, containing an indole-2,3-dione (isatin) core, suggest potential biological relevance. The isatin scaffold is found in various biologically active molecules.[3] This protocol offers a standardized procedure to investigate the potential cytotoxic or anti-proliferative effects of this compound.
Data Presentation
The results of the MTT assay are typically presented as a measure of cell viability relative to an untreated control. The data can be summarized in a table format to clearly display the dose-dependent effect of the compound. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is a key parameter derived from this data.
Table 1: Cytotoxicity of this compound on a Representative Cancer Cell Line
| Concentration of Compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100 |
| 1 | 1.189 | 0.075 | 94.8 |
| 5 | 0.987 | 0.063 | 78.7 |
| 10 | 0.752 | 0.051 | 59.9 |
| 25 | 0.431 | 0.039 | 34.4 |
| 50 | 0.215 | 0.028 | 17.1 |
| 100 | 0.103 | 0.015 | 8.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the intrinsic activity of the compound.
Experimental Protocols
This section provides a detailed methodology for conducting the MTT assay to evaluate the cytotoxicity of this compound.
Materials and Reagents
-
This compound (purity ≥97%)[4]
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[1] Filter-sterilize and store at -20°C, protected from light.
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[1][5]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and tubes
-
Multichannel pipette
Experimental Procedure
1. Cell Seeding: a. Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension in complete culture medium to a final concentration of 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.[5] e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000 times the highest final concentration to be tested to minimize solvent effects. b. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). c. After 24 hours of cell incubation, carefully aspirate the old medium from the wells. d. Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. e. Include the following controls on each plate:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.
- Untreated Control: Cells in culture medium only.
- Blank Control: Medium only (no cells) for background absorbance subtraction. f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[6] b. Incubate the plate for an additional 2 to 4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise. b. Subtract the average absorbance of the blank control wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of the compound using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in performing the MTT assay.
Caption: Workflow of the MTT assay.
Principle of the MTT Assay
This diagram illustrates the underlying principle of the MTT assay, where metabolically active cells convert MTT into a colored formazan product.
Caption: Conversion of MTT to formazan.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Assessing Apoptosis Induction by Isatin Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isatin sulfonamides are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7, which play a crucial role in the execution phase of apoptosis.[1][2] This property makes them valuable tools for studying programmed cell death and promising candidates for the development of novel therapeutics, particularly in oncology.
The protocols outlined below provide a comprehensive framework for researchers to assess the apoptosis-inducing potential of novel isatin sulfonamide derivatives. These methodologies cover the essential techniques to quantify apoptosis, elucidate the underlying mechanisms, and determine the potency of these compounds. The primary mechanism of action for many isatin sulfonamides in apoptosis induction is through the direct inhibition of caspase-3 and caspase-7.[3] By inhibiting these executioner caspases, these compounds can modulate the apoptotic signaling cascade. Furthermore, some isatin sulfonamides have been shown to influence the expression of proteins in the Bcl-2 family, suggesting an interplay with the intrinsic apoptotic pathway.[2]
The following sections detail the experimental protocols for key assays, present quantitative data for a selection of isatin sulfonamide derivatives from published studies, and provide visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Activity of Isatin Sulfonamide Derivatives
The following tables summarize the in vitro pro-apoptotic and antiproliferative activities of a selection of isatin sulfonamide derivatives against various cancer cell lines.
Table 1: Caspase-3 and Caspase-7 Inhibitory Activity of Isatin Sulfonamide Derivatives
| Compound | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Reference |
| (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivative | 2.6 | 3.3 | [3] |
| 20d (4-chloro phenylacetamide derivative) | 2330 | - | [4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Antiproliferative Activity of Isatin Sulfonamide Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 3a | HepG2 | 16.8 | [5] |
| 4b | HepG2 | 44.7 | [5] |
| 4c | HepG2 | 39.7 | [5] |
| 6f | T47D | 5.45 | |
| 11b | T47D | 1.83 | |
| 12b | T47D | 3.59 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 3: Induction of Apoptosis by Isatin Sulfonamide Derivatives in HCT-116 Cells
| Compound | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Reference |
| Control | 1.5 | - | - | - | [2] |
| Niclosamide | 18.78 | - | - | - | [2] |
| X1 | 33.1 | - | - | - | [2] |
Data represents the percentage of cells undergoing apoptosis or necrosis after treatment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: Culture the desired cancer cell lines (e.g., HCT-116, HepG2, T47D) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of the isatin sulfonamide derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the isatin sulfonamide derivative at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with the apoptosis assays.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, which are key mediators of apoptosis.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Lysate Collection: Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal is proportional to the caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis and Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.
-
Cell Harvesting and Fixation: Collect the treated cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Washing: Centrifuge the cells and wash them with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualizations
Caption: Signaling pathway of apoptosis induction and the inhibitory action of isatin sulfonamides.
Caption: General experimental workflow for assessing apoptosis induction by isatin sulfonamides.
References
- 1. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Kinase Profiling of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol and hypothetical application data for the kinase profiling of the compound 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione. The core structure, an indole-2,3-dione (isatin), is a recognized scaffold in the development of kinase inhibitors.[1] This application note outlines the methodologies for determining the inhibitory activity and selectivity of this compound against a panel of protein kinases using established in vitro assay technologies. The presented data is hypothetical and serves to illustrate the application of these protocols.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][3][4] The indole-2,3-dione scaffold, also known as isatin, is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs).[1] this compound is a compound incorporating this isatin core. Comprehensive kinase profiling is essential to characterize its potency, selectivity, and potential therapeutic applications.
This document details standardized protocols for assessing the interaction of this compound with a panel of kinases. A hypothetical dataset is presented to demonstrate the analysis and interpretation of results obtained from such studies.
Data Presentation (Hypothetical)
The inhibitory activity of this compound was hypothetically assessed against a panel of 10 representative human kinases. The half-maximal inhibitory concentration (IC50) values were determined using the LanthaScreen™ Eu Kinase Binding Assay.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Kinase Family | IC50 (nM) |
| CDK2/CycA | CMGC | 85 |
| GSK3β | CMGC | 750 |
| PIM1 | CAMK | >10,000 |
| AKT1 | AGC | >10,000 |
| VEGFR2 | TK | 5,200 |
| EGFR | TK | >10,000 |
| SRC | TK | 8,900 |
| p38α | CMGC | 2,100 |
| JNK1 | CMGC | >10,000 |
| MEK1 | STE | >10,000 |
To further investigate the selectivity within the CMGC family, the compound was tested against other cyclin-dependent kinases.
Table 2: Hypothetical Selectivity Profile against CDK Family Kinases
| Kinase Target | IC50 (nM) |
| CDK1/CycB | 1,500 |
| CDK2/CycA | 85 |
| CDK5/p25 | 980 |
| CDK9/CycT1 | 4,300 |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Two common methods for kinase profiling are presented: a binding assay and a lysate-based chemoproteomic approach.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes the determination of IC50 values for an inhibitor against a purified kinase using a competition binding assay format.
Assay Principle: The LanthaScreen™ Eu Kinase Binding Assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[5] A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, Fluorescence Resonance Energy Transfer (FRET) occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[5]
Materials:
-
Kinase of interest (e.g., CDK2/CycA)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound: this compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well, low-volume, non-binding assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: a. Prepare a 100X stock of this compound in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a range of concentrations. c. Prepare a 4X working solution of each compound concentration by diluting the 100X stock into Kinase Buffer A.
-
Assay Plate Preparation: a. Add 4 µL of the 4X compound dilutions to the appropriate wells of a 384-well plate.[5] Include wells for a "no inhibitor" control (4 µL of Kinase Buffer A with 4% DMSO) and a "maximum inhibition" control with a known broad-spectrum inhibitor like staurosporine.
-
Kinase/Antibody Mixture Preparation: a. Prepare a 2X Kinase/Antibody solution in Kinase Buffer A. The final concentrations will depend on the specific kinase, but a typical starting point is 10 nM kinase and 4 nM Eu-Antibody.[5]
-
Tracer Preparation: a. Prepare a 4X Tracer solution in Kinase Buffer A. The optimal concentration is kinase-specific and should be determined experimentally, often near its Kd.
-
Reaction Assembly: a. Add 8 µL of the 2X Kinase/Antibody mixture to all wells of the assay plate. b. Add 4 µL of the 4X Tracer solution to all wells.[5] c. The final reaction volume will be 16 µL.
-
Incubation and Measurement: a. Cover the plate to protect it from light and evaporation. b. Incubate at room temperature for 60 minutes.[5] c. Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: a. Calculate the Emission Ratio (665 nm / 620 nm) for each well. b. Plot the Emission Ratio against the logarithm of the inhibitor concentration. c. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Protocol 2: Chemoproteomic Selectivity Profiling (Kinobeads)
This protocol outlines a method to assess kinase inhibitor selectivity in a competitive binding experiment using a complex biological sample, such as a cell lysate.
Assay Principle: Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors.[6] When incubated with a cell lysate, these beads capture a large portion of the expressed kinome.[6][7] By pre-incubating the lysate with a free inhibitor (the test compound), competition for binding to the kinases occurs. Kinases that are bound by the free inhibitor will not be captured by the beads. The relative amount of each kinase captured by the beads with and without the inhibitor is quantified by mass spectrometry (LC-MS/MS), revealing the inhibitor's targets and selectivity profile.[6][8]
Materials:
-
Cell lysate (e.g., from a relevant cancer cell line) with protein concentration adjusted to 5 mg/mL.
-
Kinobeads affinity resin.[9]
-
Test Compound: this compound.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors).
-
Wash Buffers.
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
LC-MS/MS system.
Procedure:
-
Lysate Pre-incubation: a. Aliquot equal amounts of cell lysate (e.g., 1 mg protein per sample) into microcentrifuge tubes. b. Add the test compound at various concentrations (e.g., 100 nM and 1 µM) or a DMSO vehicle control to the lysates.[9] c. Incubate for 45-60 minutes at 4°C with gentle rotation.
-
Kinobeads Enrichment: a. Add a slurry of Kinobeads to each lysate sample. b. Incubate for 60 minutes at 4°C with gentle rotation to allow for kinase capture.
-
Washing: a. Pellet the beads by centrifugation. b. Remove the supernatant. c. Wash the beads extensively with a series of buffers (e.g., high salt buffer, low salt buffer) to remove non-specifically bound proteins.
-
Elution and Digestion: a. Elute the bound proteins from the beads, for example by heating in SDS-PAGE sample buffer. b. Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides for MS analysis.[8][9]
-
LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Data Analysis: a. Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). b. For each identified kinase, calculate the ratio of its abundance in the inhibitor-treated samples versus the DMSO control. c. A significant reduction in the amount of a kinase pulled down in the presence of the inhibitor indicates a direct binding interaction. Plotting the percent reduction against inhibitor concentration allows for the determination of apparent dissociation constants (Kd app).
Visualizations
Diagrams created with Graphviz (DOT language) to illustrate workflows and biological pathways.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Hypothetical Inhibition of the Cell Cycle by targeting CDK2.
References
- 1. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - ProQuest [proquest.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anti-angiogenic properties of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is limited in publicly available literature. The following application notes and protocols are based on the well-documented anti-angiogenic and anticancer activities of structurally related isatin (1H-indole-2,3-dione) and indole derivatives, which are known to target key signaling pathways in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[1][2][3][4] Researchers should consider these protocols as a starting point for the investigation of this compound.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[3] The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process, making them key targets for anti-angiogenic therapies.[1][3][5] Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of small molecules with potent anti-cancer and anti-angiogenic activities, often through the inhibition of receptor tyrosine kinases like VEGFR-2.[1][2][4][6] The presence of a sulfonamide moiety, such as the morpholin-4-ylsulfonyl group at the 5-position of the isatin core, is a common feature in the design of various enzyme inhibitors and bioactive molecules.[7][8] This suggests that this compound is a compound of significant interest for angiogenesis research.
These application notes provide a comprehensive overview of the potential use of this compound in angiogenesis research, including detailed protocols for key in vitro and ex vivo assays to evaluate its anti-angiogenic efficacy.
Potential Mechanism of Action
Based on the structure of this compound and the known activities of related isatin derivatives, a likely mechanism of action is the inhibition of VEGFR-2.[1][2][4] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, the compound may prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
Figure 1: Proposed mechanism of action for this compound.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Structurally Related Isatin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Isatin Derivative 1 | HUVEC | 5.6 | [9] |
| Isatin Derivative 2 | HepG-2 | 7.13 nM | [10] |
| Isatin Derivative 3 | Caco-2 | 69.11 nM | [6] |
| 5-acetamido-1-(methoxybenzyl) isatin | K562 | Not specified, but effective | [11] |
Note: The data presented above is for structurally related isatin derivatives and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the test compound on the proliferation of endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT-based endothelial cell proliferation assay.
Protocol 2: Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of the test compound to inhibit the migration of endothelial cells, another crucial step in angiogenesis.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh EGM-2 containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Figure 3: Workflow for the wound healing assay.
Protocol 3: Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking the final step of angiogenesis.[11][12]
Materials:
-
HUVECs
-
EGM-2
-
Matrigel® Basement Membrane Matrix
-
96-well plates (pre-chilled)
-
Microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel®.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to polymerize.
-
Cell Seeding: Seed HUVECs (1-2 x 10⁴ cells/well) in EGM-2 containing different concentrations of this compound onto the polymerized Matrigel®.
-
Incubation: Incubate for 4-12 hours.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis in Dermatology – Insights of Molecular Mechanisms and Latest Developments | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione as a Chemical Probe for Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have been shown to target a range of kinases, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and other serine/threonine kinases such as GSK-3β.[1][2][3][4] This document provides a generalized framework for the characterization of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione as a novel chemical probe for kinase studies. Due to the limited publicly available data on this specific compound, the following application notes and protocols are based on established methodologies for the evaluation of novel small molecule kinase inhibitors.
Potential Kinase Targets and Applications
The isatin scaffold is a versatile starting point for the development of inhibitors targeting the ATP-binding site of various kinases.[5] Based on the known targets of other indole-2,3-dione derivatives, this compound could potentially be investigated as a modulator of pathways involved in cell cycle regulation, angiogenesis, and signal transduction.
Potential Kinase Families to Investigate:
-
Cyclin-Dependent Kinases (CDKs): Isatin derivatives have been identified as inhibitors of CDKs, suggesting a potential role in cell cycle control studies.[1]
-
Receptor Tyrosine Kinases (RTKs): The 2-oxoindolin-3-ylidene scaffold is present in multi-targeted tyrosine kinase inhibitors like Sunitinib, which targets VEGFR and PDGFR.[6]
-
Glycogen Synthase Kinase 3 (GSK-3): Certain isatin derivatives have shown inhibitory activity against GSK-3, a key regulator of numerous cellular processes.[2]
Data Presentation: Hypothetical Kinase Inhibition Profile
Quantitative data from kinase inhibition assays should be presented in a clear and structured format to allow for easy comparison of potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Format | ATP Concentration |
| CDK2/CycA | [Experimental Value] | TR-FRET | 10 µM |
| VEGFR-2 | [Experimental Value] | Luminescence | 15 µM |
| EGFR | [Experimental Value] | Radiometric | 10 µM |
| GSK-3β | [Experimental Value] | Fluorescence | 1 µM |
| PIM1 | [Experimental Value] | TR-FRET | 10 µM |
| SRC | [Experimental Value] | Luminescence | 10 µM |
Note: The values in this table are placeholders and would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound.
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[7]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
This compound (test compound)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add 5 µL of the kinase/substrate mixture to each well.
-
Inhibitor Addition: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7]
Protocol for Cell-Based Assay: Western Blot for Phospho-Protein Levels
This protocol describes how to assess the effect of the test compound on the phosphorylation of a downstream target of a specific kinase in a cellular context.[8][9][10]
Materials:
-
Cancer cell line with a known active kinase pathway (e.g., MCF-7 for CDK activity)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.[10]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Visualizations
Experimental Workflow
Caption: Workflow for characterizing a novel kinase inhibitor.
Representative Signaling Pathway: PI3K/Akt/mTOR
Caption: PI3K/Akt/mTOR signaling pathway.
References
- 1. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Development of analytical methods for quantifying isatin sulfonamides in biological samples
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isatin sulfonamides in human plasma. Isatin sulfonamides are a promising class of compounds, with several derivatives showing potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[1][2] This method utilizes a simple protein precipitation extraction procedure and has been developed to support pharmacokinetic studies in drug development. The method is based on established protocols for structurally similar VEGFR-2 inhibitors, such as sunitinib, and is presented here as a template for researchers working with novel isatin sulfonamide candidates.[3][4][5]
Introduction
Isatin sulfonamides have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2] A key mechanism of action for many of these compounds is the inhibition of VEGFR-2, a receptor tyrosine kinase crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2] To facilitate the clinical development of these promising drug candidates, a reliable and validated bioanalytical method for their quantification in biological matrices is essential. This application note provides a detailed protocol for the determination of a representative isatin sulfonamide in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[6]
Experimental
Materials and Reagents
-
Analytes: Isatin Sulfonamide derivative (analytical standard), Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound like sunitinib-d10).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).[7]
-
Biological Matrix: Drug-free human plasma (K2EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[8]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[9]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (pre-chilled to -20 °C).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following conditions are provided as a starting point and should be optimized for the specific isatin sulfonamide derivative being analyzed.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of the analyte and IS |
Method Validation Summary
A full method validation should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. The following tables summarize typical validation parameters and acceptance criteria. The data presented are representative values adapted from validated methods for structurally similar VEGFR-2 inhibitors.[4][5]
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1 ng/mL) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC (3 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid QC (100 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| High QC (800 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | No significant ion suppression or enhancement observed |
Visualizations
Experimental Workflow for Isatin Sulfonamide Quantification.
Simplified VEGFR-2 Signaling Pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of isatin sulfonamides in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis, which is crucial in the drug development process. This application note serves as a comprehensive guide for researchers and scientists to establish and validate a bioanalytical method for their specific isatin sulfonamide candidates, thereby accelerating the preclinical and clinical assessment of these promising anticancer agents.
References
- 1. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sunitinib in human plasma using liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrti.org [ijrti.org]
Application Notes & Protocols for In Vivo Efficacy Testing of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a member of the isatin class of compounds. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3][4] Many isatin analogues have been shown to induce apoptosis in cancer cells, a form of programmed cell death crucial for tissue homeostasis.[2] A central executioner in the apoptotic process is Caspase-3, a cysteine protease that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][6][7] This document provides a detailed experimental design for evaluating the in vivo efficacy of this compound in a preclinical cancer model, with a focus on assessing tumor growth inhibition and the induction of apoptosis via the caspase-3 signaling pathway.
Hypothesized Signaling Pathway: Caspase-Dependent Apoptosis
The proposed mechanism of action for the test compound is the induction of apoptosis through the intrinsic or extrinsic pathway, culminating in the activation of Caspase-3.
Experimental Design: Murine Xenograft Model
This study will utilize a human tumor xenograft model in immunocompromised mice to assess the anti-tumor activity of this compound.
Experimental Workflow
Protocols
Animal Model and Husbandry
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Species: Mus musculus (Mouse)
-
Strain: Athymic Nude (nu/nu) or NOD/SCID
-
Age: 6-8 weeks
-
Sex: Female
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Housing: Animals will be housed in sterile, individually ventilated cages with a 12-hour light/dark cycle. They will have ad libitum access to sterile food and water.
-
Acclimatization: Animals will be acclimatized for a minimum of 7 days prior to the start of the experiment.
Cell Culture and Tumor Implantation
-
Cell Line: A human cancer cell line known to be sensitive to apoptosis-inducing agents (e.g., HCT-116 colorectal carcinoma or A549 lung carcinoma).
-
Cell Preparation: Cells will be cultured in appropriate media until they reach 80-90% confluency. On the day of implantation, cells will be harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.
-
Implantation: Each mouse will be subcutaneously injected in the right flank with 100 µL of the cell suspension (5 x 106 cells).
Treatment Groups and Administration
-
Tumor Growth Monitoring: Tumor volume will be measured three times weekly using digital calipers. The formula for tumor volume is: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, mice will be randomly assigned to treatment groups (n=8-10 mice per group).
-
Treatment Groups:
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Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Doxorubicin, 5 mg/kg)
-
-
Administration: The test compound and vehicle will be administered daily via intraperitoneal (IP) injection. The positive control will be administered as per established protocols. Treatment will continue for 21 days or until the endpoint is reached.
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition. The experiment will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm3) or show signs of ulceration.
-
Data Collection at Endpoint:
-
Final tumor volume and weight will be recorded.
-
Animals will be euthanized, and tumors will be excised.
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A portion of each tumor will be flash-frozen in liquid nitrogen for biochemical analysis, and the remainder will be fixed in 10% neutral buffered formalin for histology.
-
Blood samples may be collected for pharmacokinetic analysis.
-
Biomarker Analysis
-
Immunohistochemistry (IHC) for Cleaved Caspase-3:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm) will be deparaffinized and rehydrated.
-
Antigen retrieval will be performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Sections will be incubated with a primary antibody against cleaved Caspase-3.
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A secondary antibody conjugated to horseradish peroxidase (HRP) will be applied, followed by a DAB substrate kit for visualization.
-
Slides will be counterstained with hematoxylin.
-
The percentage of cleaved Caspase-3 positive cells will be quantified.
-
-
Western Blot for Caspase-3:
-
Frozen tumor samples will be homogenized in RIPA buffer with protease inhibitors.
-
Protein concentration will be determined using a BCA assay.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane will be probed with primary antibodies for pro-Caspase-3 and cleaved Caspase-3, with β-actin as a loading control.
-
HRP-conjugated secondary antibodies will be used, and bands will be visualized using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1450 ± 120 | 1.5 ± 0.2 | 0 |
| Test Compound | 25 | 870 ± 95 | 0.9 ± 0.1 | 40 |
| Test Compound | 50 | 435 ± 60 | 0.5 ± 0.08 | 70 |
| Positive Control | 5 | 362 ± 55 | 0.4 ± 0.06 | 75 |
Table 2: Biomarker Analysis - Apoptosis Induction
| Treatment Group | Dose (mg/kg) | Cleaved Caspase-3 Positive Cells (%) ± SEM (IHC) | Relative Cleaved Caspase-3 Expression (Western Blot, Fold Change vs. Vehicle) |
| Vehicle Control | - | 5 ± 1.2 | 1.0 |
| Test Compound | 25 | 25 ± 4.5 | 3.5 |
| Test Compound | 50 | 55 ± 6.8 | 7.2 |
| Positive Control | 5 | 65 ± 7.1 | 8.5 |
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of this compound. The focus on a xenograft tumor model and the specific analysis of the Caspase-3 apoptosis pathway will yield critical data on the compound's potential as an anticancer therapeutic. The structured data presentation will allow for clear interpretation and comparison of results, guiding further drug development efforts.
References
- 1. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a chemical compound with the molecular formula C12H12N2O5S.[1] Its molecular weight is approximately 296.3 g/mol .[1]
Q2: I am having difficulty dissolving this compound in DMSO. What are the common reasons for poor solubility of small molecules like this?
Poor solubility of small molecules in any solvent, including DMSO, can be attributed to several factors:
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High Lipophilicity: Molecules that are highly lipophilic (greasy) tend to have lower solubility in polar solvents.
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Crystal Lattice Energy: A significant amount of energy may be required to break the bonds of a highly stable crystal structure, leading to poor solubility.[2]
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pH of the Solution: For ionizable compounds, solubility can be highly dependent on the pH.[2]
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Purity and Solid Form: The specific polymorphic form or the presence of impurities can affect the solubility of the compound.[3]
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Water Contamination in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.[3]
Q3: My compound dissolves in the initial DMSO stock but precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
This common issue is known as "precipitation upon dilution."[2] DMSO is a strong organic solvent capable of dissolving many compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the new solvent mixture, causing it to precipitate.[2]
Q4: What is the maximum concentration of DMSO that is generally recommended in cell-based assays?
High concentrations of DMSO can be toxic to cells and may interfere with the assay components.[4] It is crucial to keep the final DMSO concentration in the assay as low as possible, typically below 0.5%, and to always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[4]
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound in DMSO, follow this step-by-step troubleshooting guide.
Initial Dissolution Steps
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Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. If the DMSO has been opened multiple times, it may have absorbed moisture.
-
Standard Dissolution Protocol:
-
Accurately weigh the compound.
-
Add the calculated volume of high-quality DMSO to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes.[3]
-
Visually inspect for any undissolved particles.
-
Enhancing Solubility
If the compound does not fully dissolve with the standard protocol, you can employ the following techniques:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates and facilitate dissolution.[3]
-
Gentle Heating: Warm the solution in a water bath at a temperature not exceeding 37°C for 5-10 minutes.[3] Be cautious, as excessive heat can degrade some compounds.[4] A combination of gentle heating and sonication can be particularly effective.[3]
Advanced Troubleshooting
If solubility issues persist, consider these advanced strategies:
-
Reduce Stock Concentration: Attempt to prepare a lower stock concentration of the compound in DMSO.
-
Consider a Co-solvent: In some cases, adding a small percentage of a co-solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can improve solubility.[3] However, it is essential to first test the tolerance of your specific assay or cell line to these co-solvents.[3]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution (Molecular Weight: 296.3 g/mol ), you would dissolve 2.963 mg in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes.[3]
-
Solubility Enhancement (if necessary): If undissolved particles are visible, proceed with sonication and/or gentle heating as described in the troubleshooting guide.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[3][4]
Protocol 2: Serial Dilution in 100% DMSO
To create a range of concentrations for dose-response experiments while maintaining a consistent final DMSO concentration in the assay, perform serial dilutions in 100% DMSO before diluting into the aqueous buffer.[4]
-
Start with your highest concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Label a series of sterile microcentrifuge tubes for each desired concentration.
-
To create a 2-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one.
-
Transfer an equal volume from the first tube (highest concentration) to the second tube and mix thoroughly.
-
Continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.[4]
Data Presentation
| Compound Class | Solvent | General Solubility Range |
| Kinase Inhibitors | DMSO | ~1 - 15 mg/mL |
| Fragment-like Molecules | DMSO | Typically soluble up to 1 mM |
Visualizations
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
References
Optimizing reaction conditions for the synthesis of 5-sulfonyl-1H-indole-2,3-diones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 5-sulfonyl-1H-indole-2,3-diones (5-sulfonylisatins).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-sulfonyl-1H-indole-2,3-diones?
A1: The most prevalent and adaptable method is a variation of the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the reaction of a corresponding 4-aminobenzenesulfonamide with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized under strong acidic conditions to yield the target 5-sulfonyl-1H-indole-2,3-dione.[3]
Q2: I'm observing a very low yield in my cyclization step. What are the likely causes?
A2: Low yields in the final cyclization step are common and can stem from several factors:
-
Incomplete Reaction: The cyclization may not have gone to completion. Ensure the reaction is heated appropriately (typically 60-80°C) for a sufficient duration.[1]
-
Competing Sulfonation: A significant side reaction during the sulfuric acid-catalyzed cyclization is sulfonation of the aromatic ring, which consumes the starting material.[1]
-
Poor Solubility: If the isonitrosoacetanilide intermediate has poor solubility in the acidic medium, the reaction can be incomplete. This is often an issue with more lipophilic substrates.[1][4]
-
Product Loss During Workup: Significant amounts of the product can be lost during the quenching, filtration, and purification stages.[1]
Q3: My final product is a dark, tar-like substance instead of the expected crystalline solid. What went wrong?
A3: Tar formation is a common issue resulting from the decomposition of starting materials or intermediates under the harsh conditions of strong acid and high temperatures.[1] To prevent this, ensure the isonitrosoacetanilide intermediate is added slowly and in portions to the acid with efficient stirring and cooling to control the initial exothermic reaction.[1]
Q4: How can I purify the crude 5-sulfonyl-1H-indole-2,3-dione product?
A4: Purification can typically be achieved by recrystallization from a suitable solvent, such as glacial acetic acid or methanol.[1] If significant impurities persist, column chromatography may be necessary.[1]
Q5: Are there alternatives to sulfuric acid for the cyclization step to improve solubility and yield?
A5: Yes, for intermediates with poor solubility in sulfuric acid, other acids can be more effective. Methanesulfonic acid and polyphosphoric acid (PPA) have been shown to be excellent alternatives that can improve the solubility of lipophilic substrates and lead to higher yields of the desired isatin.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete formation of the isonitrosoacetanilide intermediate. 2. Incomplete cyclization of the intermediate. 3. Degradation of product/intermediate due to excessive heat. 4. Poor solubility of the intermediate in the cyclization acid.[4] | 1. Verify the purity of the starting aniline. Optimize reaction time and temperature for the first step. 2. Increase reaction time or temperature (up to 80°C) for the cyclization. Monitor reaction progress via TLC. 3. Maintain careful temperature control during the addition of the intermediate to the acid; do not exceed 70°C during the initial addition. 4. Consider using methanesulfonic acid or polyphosphoric acid (PPA) instead of sulfuric acid to improve solubility.[4] |
| Product Contamination | 1. Isatin Oxime Impurity: Forms during the acid-catalyzed cyclization.[1] 2. Unreacted Starting Material: Incomplete reaction in either step. 3. Sulfonated Byproducts: Side reaction from using concentrated sulfuric acid.[1] | 1. During workup (quenching or extraction), add a "decoy" carbonyl compound like an aldehyde or ketone to react with and remove the oxime impurity.[1] 2. Ensure optimized reaction conditions (time, temperature) for full conversion. Purify via recrystallization or column chromatography. 3. Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature that allows for a reasonable reaction rate. |
| Tar Formation | Decomposition of materials under harsh acidic and high-temperature conditions.[1] | 1. Ensure the isonitrosoacetanilide is added to the pre-heated acid in small portions. 2. Use vigorous stirring and external cooling to manage the exothermic reaction and maintain the target temperature range (60-70°C).[5] |
| Difficult Filtration | The precipitated product is extremely fine or colloidal. | After pouring the reaction mixture onto ice, allow it to stand for a longer period (e.g., several hours or overnight) to allow for complete precipitation and crystal growth before filtering. |
Data Presentation
Comparison of Acid Catalysts for Cyclization of Lipophilic Intermediates
For substrates with poor solubility, the choice of acid for the cyclization step is critical. The following table summarizes a comparison based on literature findings for challenging, lipophilic substrates.[4]
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages | Reported Yield Improvement |
| Sulfuric Acid (H₂SO₄) | 50°C → 80°C | Inexpensive, readily available. | Poor solvent for lipophilic intermediates, leading to incomplete reaction and low yields.[4] | Baseline |
| Methanesulfonic Acid (CH₃SO₃H) | 50°C → 80°C | Better solvent for lipophilic intermediates, leading to homogenous reaction conditions.[4] | More expensive than H₂SO₄. | Similar or slightly improved yields for most substrates; significantly better for those with poor H₂SO₄ solubility.[4] |
| Polyphosphoric Acid (PPA) | 50°C → 80°C | Excellent solvent for extremely insoluble intermediates.[4] | Highly viscous and can be difficult to work with. May lead to other impurities that are difficult to remove. | Can provide product when other methods fail completely.[4] |
Visualizations
Experimental Workflow: Sandmeyer Synthesis of 5-Sulfonylisatins
Caption: General workflow for the two-step Sandmeyer synthesis of 5-sulfonylisatins.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in 5-sulfonylisatin synthesis.
Context: Hedgehog Signaling Pathway Inhibition
Caption: Role of indole derivatives as potential inhibitors of the Hedgehog (Hh) pathway.
Experimental Protocols
Detailed Protocol: Synthesis of 5-Sulfonyl-1H-indole-2,3-dione (General Procedure)
This protocol is a generalized adaptation of the Sandmeyer isatin synthesis.[1][3][5]
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
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In a 2 L round-bottom flask, dissolve chloral hydrate (1.1 eq.) and anhydrous sodium sulfate (approx. 10 eq. by weight to amine) in 800 mL of water.
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In a separate beaker, prepare a solution of the starting 4-aminobenzenesulfonamide (1.0 eq.) in 200 mL of water containing concentrated hydrochloric acid (1.05 eq.).
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Add the aniline hydrochloride solution to the flask with stirring.
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Prepare a solution of hydroxylamine hydrochloride (3.2 eq.) in 300 mL of water and add it to the reaction flask.
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Heat the mixture to a vigorous reflux for 15-30 minutes. The reaction is complete when the precipitated product forms.
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Cool the mixture in an ice bath. Collect the precipitated white to off-white solid by vacuum filtration.
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Wash the solid thoroughly with cold water and dry it. This isonitrosoacetanilide intermediate is typically used in the next step without further purification.
Step 2: Cyclization to 5-Sulfonyl-1H-indole-2,3-dione
-
Caution: This step is exothermic and involves concentrated acid. Perform in a fume hood with appropriate personal protective equipment.
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (approx. 10x the weight of the intermediate) to 50°C.
-
Add the finely powdered, dry isonitrosoacetanilide from Step 1 in small portions to the stirred acid. The rate of addition should be controlled to maintain the internal temperature between 60°C and 70°C. Use an ice bath for external cooling as needed.
-
After the addition is complete, raise the temperature to 80°C and hold for 10 minutes to ensure the reaction goes to completion.
-
Cool the dark reaction mixture to room temperature.
-
In a large beaker, prepare a mixture of crushed ice and water (approx. 5x the volume of the acid used).
-
Slowly and carefully pour the reaction mixture onto the stirred ice.
-
Allow the mixture to stand for at least 30 minutes to allow for full precipitation of the product.
-
Collect the crude orange-to-red precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be accomplished by recrystallization from glacial acetic acid or another suitable solvent.
References
Technical Support Center: Overcoming Off-Target Effects of Isatin-Based Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of isatin-based kinase inhibitors.
Troubleshooting Guide
Issue: My isatin-based inhibitor shows activity against unintended kinases.
Initial Assessment:
-
Confirm On-Target Activity: Ensure your inhibitor is potent against the intended target kinase. A significant loss of on-target activity alongside off-target effects may indicate a broader specificity issue.
-
Review the Literature: Check for published kinase profiling data for your specific isatin scaffold or similar analogs. The isatin core is known to interact with a variety of kinases, and understanding its known promiscuity is a crucial first step.[1][2][3]
-
Perform a Dose-Response Analysis: Off-target effects often occur at higher concentrations. Determine the concentration range where on-target inhibition is maximized and off-target effects are minimized.
Experimental Troubleshooting Workflow:
Solutions and Strategies:
-
Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the isatin scaffold to identify substituents that enhance selectivity. For instance, substitutions at the N1, C5, and C7 positions of the isatin ring can significantly impact kinase binding profiles.
-
Targeting Unique Features: Exploit differences in the ATP-binding pocket between the on-target and off-target kinases. This could involve designing derivatives that interact with non-conserved residues or induce a specific kinase conformation.
-
-
Computational Approaches:
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Molecular Docking: Use computational models to predict the binding modes of your inhibitor in both on-target and off-target kinases.[4] This can reveal key interactions that contribute to promiscuity and guide the design of more selective compounds.
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Pharmacophore Modeling: Develop a pharmacophore model based on known selective inhibitors for your target kinase.[5] This can help in identifying the essential chemical features required for potent and selective inhibition.
-
-
Experimental Validation:
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Kinome-wide Selectivity Profiling: Screen your inhibitor against a large panel of kinases to obtain a comprehensive selectivity profile.[6] This will identify all potent off-targets and allow for a quantitative assessment of selectivity.
-
Cellular Target Engagement Assays: Confirm that the off-target activity observed in biochemical assays translates to a cellular context. Techniques like NanoBRET can be employed for this purpose.
-
Frequently Asked Questions (FAQs)
Q1: What are the common off-target kinases for isatin-based inhibitors?
A1: The isatin scaffold is a privileged structure in kinase inhibitor design and has been shown to interact with a variety of kinases.[1][3] Common off-target families include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK-3), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][7][8] For example, a tricyclic isatin derivative, compound 5d, was found to have high binding affinity for DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, and DAPK1-3.[1][9]
Q2: How can I computationally predict the off-target effects of my isatin-based inhibitor?
A2: Several computational methods can be used to predict off-target effects:
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Inverse Docking: Dock your inhibitor into the structures of a large panel of kinases to identify potential off-targets.
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Binding Site Similarity: Compare the ATP-binding site of your primary target with other kinases to identify those with similar binding pockets that might also be inhibited.
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Machine Learning Models: Utilize trained models that predict kinase-inhibitor interactions based on the chemical structure of the inhibitor and the protein sequence or structure of the kinase.
Q3: What experimental assays can I use to determine the selectivity of my isatin-based inhibitor?
A3: A multi-tiered approach is often the most effective:
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Initial Screening: A broad kinase panel screen at a single high concentration (e.g., 1 or 10 µM) can identify a preliminary list of potential off-targets.[1]
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Dose-Response Analysis: For any "hits" from the initial screen, perform a full dose-response analysis to determine the IC50 or Kd values. This will quantify the potency of your inhibitor against the off-targets.
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Cellular Target Engagement: Use assays like cellular thermal shift assay (CETSA) or NanoBRET to confirm that your inhibitor engages the off-target kinases within a cellular environment.
Q4: Are there any structural modifications to the isatin core that are known to improve selectivity?
A4: While specific modifications are highly dependent on the target kinase, some general strategies have been shown to improve selectivity:
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Introduction of Bulky Substituents: Adding bulky groups can create steric hindrance that prevents binding to kinases with smaller ATP-binding pockets.
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Exploiting the "Gatekeeper" Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, varies in size across the kinome. Designing inhibitors that selectively target kinases with a small or large gatekeeper residue can enhance selectivity.
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Hybridization: Combining the isatin scaffold with other pharmacophores can lead to novel inhibitors with improved selectivity profiles.[8]
Data Presentation
Table 1: Kinase Selectivity Profile of Tricyclic Isatin Derivative (Compound 5d)
This table summarizes the binding affinity of compound 5d, a tricyclic isatin derivative, against a panel of kinases. The data is presented as the percentage of remaining kinase activity at a 10 µM concentration of the inhibitor. Lower percentages indicate stronger inhibition.
| Kinase Target | Family | % Control at 10 µM |
| DYRK1A | CMGC | <1 |
| PIM1 | CAMK | <1 |
| HIPK2 | CMGC | <1 |
| HIPK3 | CMGC | <1 |
| DAPK1 | CAMK | <1 |
| AAK1 | Other | 98 |
| ABL1 | TK | 100 |
| AKT1 | AGC | 99 |
| AURKA | Other | 97 |
| CDK2 | CMGC | 95 |
| EGFR | TK | 100 |
| MET | TK | 99 |
| SRC | TK | 100 |
| VEGFR2 | TK | 98 |
Data adapted from a study on tricyclic isatin derivatives as anti-inflammatory compounds.[1]
Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol outlines a general method for determining the selectivity of an isatin-based kinase inhibitor against a panel of kinases using the ADP-Glo™ Kinase Assay.
Materials:
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Isatin-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (recombinant enzymes)
-
Substrate for each kinase
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates (white, low-volume)
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of your isatin-based inhibitor in the kinase reaction buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 10 µM to 0.1 nM). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control.
-
Add 2.5 µL of a 2x kinase/substrate solution to each well. The final concentration of the kinase and substrate should be optimized for each assay.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
References
- 1. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione synthesis
Welcome to the technical support center for the synthesis of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely applicable method is a variation of the Sandmeyer isatin synthesis.[1] This two-step process typically starts with 4-(morpholinosulfonyl)aniline. The starting aniline is first reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[2][3] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product, this compound.[2]
Q2: What are the most critical parameters affecting the overall yield and purity?
A2: Several factors are critical. Firstly, the purity of the starting materials, particularly the 4-(morpholinosulfonyl)aniline, is crucial. Secondly, maintaining anhydrous (dry) conditions is important, especially if preparing the starting material from a sulfonyl chloride, as sulfonyl chlorides are moisture-sensitive and can hydrolyze.[4][5] Finally, temperature control during the acid-catalyzed cyclization step is vital to prevent the formation of "tar" and other decomposition byproducts.[1]
Q3: What are the common impurities I should expect, and how can they be identified?
A3: Common impurities include unreacted starting materials, the isonitrosoacetanilide intermediate, and byproducts from side reactions. A frequent byproduct in the Sandmeyer synthesis is the corresponding isatin oxime, formed during the cyclization step.[1] Dark, viscous "tar" can also form due to decomposition at high temperatures or under highly acidic conditions.[1] These impurities can typically be identified using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of the crude product can often be achieved through recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate). For more persistent impurities, column chromatography is an effective method.[1][5] In some cases involving sulfonated compounds, specialized chromatography techniques like counter-current chromatography may be employed for difficult separations.[6]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Low yields can arise from issues in either of the two main synthetic steps. The following table outlines potential causes and solutions.
| Symptom | Possible Cause | Recommended Solution | Citation |
| Reaction fails to proceed or stalls. | Poor Quality of Starting Materials: Impurities in the starting aniline, chloral hydrate, or hydroxylamine can inhibit the reaction. | Ensure all reagents are of high purity. Recrystallize the starting aniline if necessary. Use freshly opened bottles of other reagents. | [1] |
| Low yield of isonitrosoacetanilide intermediate (Step 1). | Incomplete Condensation: Reaction time or temperature may be insufficient for the formation of the intermediate. | Optimize the reaction time and temperature for the condensation step. Monitor the reaction's progress via TLC to ensure the consumption of the starting aniline. | [1] |
| Low yield of final product with significant byproduct formation (Step 2). | Decomposition/"Tar" Formation: The strong acid and high temperature used for cyclization can cause the starting materials or intermediates to decompose. | Ensure the intermediate is fully dissolved before proceeding with heating. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. | [1] |
| Low yield of final product; starting intermediate remains (Step 2). | Incomplete Cyclization: The conditions for the ring-closing reaction may be inadequate. | Ensure a suitable and sufficient amount of strong acid (e.g., concentrated H₂SO₄) is used. Optimize the reaction temperature and time for the cyclization step. | [1] |
Problem 2: Impure Final Product
The presence of impurities complicates downstream applications and analysis. This guide addresses common purity issues.
| Symptom | Possible Cause | Recommended Solution | Citation |
| Presence of a persistent byproduct alongside the desired product. | Isatin Oxime Formation: This is a common side product in the Sandmeyer synthesis, arising from the isonitrosoacetanilide intermediate. | During the reaction workup (quenching or extraction phase), introduce a "decoy agent" such as an aldehyde or ketone to scavenge excess hydroxylamine. | [1] |
| Difficulty in removing unreacted starting materials. | Incomplete Reaction: The reaction has not gone to completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. | [5] |
| Product appears as a dark, oily, or intractable solid. | "Tar" Formation: This indicates decomposition has occurred due to harsh reaction conditions. | Refine the purification strategy using column chromatography with a gradient elution. For future syntheses, reduce the reaction temperature and ensure efficient stirring. | [1] |
| Presence of multiple isomers in the final product. | Poor Regioselectivity: This is a greater concern when using meta-substituted anilines, but can still be a factor. | For syntheses requiring high regiochemical control, alternative methods like directed ortho-metalation (DoM) might be considered, though the Sandmeyer method is generally effective for para-substituted anilines. | [1] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is based on the general Sandmeyer methodology for synthesizing 5-substituted isatins.[2][3]
Step 1: Synthesis of 2-(hydroxyimino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (Intermediate)
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Solution A Preparation: In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate (6 eq) in deionized water. Stir vigorously until all solids are dissolved.
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Solution B Preparation: In a separate flask, dissolve 4-(morpholinosulfonyl)aniline (1 eq) in water and add concentrated hydrochloric acid (2.2 eq) dropwise. To this solution, add hydroxylamine hydrochloride (3.3 eq) and stir until dissolved.
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Reaction: Add Solution B to Solution A. Heat the combined mixture rapidly to 100°C and maintain for 1-2 minutes, during which a precipitate should form.
-
Workup: Immediately cool the reaction mixture in an ice bath to room temperature. Filter the resulting solid precipitate and wash thoroughly with cold water.
-
Drying: Dry the collected solid to obtain the crude intermediate, 2-(hydroxyimino)-N-(4-(morpholinosulfonyl)phenyl)acetamide. The product can be used in the next step without further purification.
Step 2: Cyclization to this compound
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Reaction Setup: In a flask equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid. Cool the acid to approximately 60-65°C.
-
Addition of Intermediate: Slowly and portion-wise, add the dried intermediate from Step 1 to the sulfuric acid, ensuring the temperature does not exceed 80°C.
-
Reaction: Once the addition is complete, stir the mixture at 70-80°C for approximately 1 hour. Monitor the reaction by TLC until the intermediate is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: General two-step synthesis workflow.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Substituted Indole-2,3-dione | Atlantis Press [atlantis-press.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing morpholino-sulfonyl indole compounds
This technical support center provides guidance on the best practices for handling, storing, and troubleshooting experiments involving morpholino-sulfonyl indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid morpholino-sulfonyl indole compounds?
A1: Solid morpholino-sulfonyl indole compounds should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store them in tightly sealed containers to prevent moisture absorption. For long-term storage, keeping the compounds at -20°C is advisable to minimize degradation.[2]
Q2: How should I prepare a stock solution of a morpholino-sulfonyl indole compound?
A2: Due to the variable solubility of indole derivatives, it is often necessary to use an organic solvent to prepare a concentrated stock solution before diluting with aqueous buffers. A common procedure is to first dissolve the compound in a minimal amount of an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[3][4] Once fully dissolved, the solution can be brought to the desired final concentration with your experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system.[4]
Q3: What are the typical solvents for dissolving morpholino-sulfonyl indole compounds?
A3: The solubility of morpholino-sulfonyl indole compounds can vary depending on their specific structure. However, they are generally soluble in organic solvents like DMSO and ethanol.[3][4] Their solubility in aqueous solutions is often limited.[3]
Q4: How stable are morpholino-sulfonyl indole compounds in solution?
A4: The stability of these compounds in solution is influenced by pH, temperature, and light. Sulfonated aromatic compounds, a related class, exhibit greater stability at lower temperatures and in acidic conditions.[2][5] It is advisable to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Possible Cause: The compound has low aqueous solubility.
-
Solution:
-
Ensure your stock solution in organic solvent is at a sufficiently high concentration to keep the final organic solvent concentration in your aqueous solution low.
-
When diluting the stock solution, add it to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
If precipitation persists, consider using a different co-solvent or a solubilizing agent, if compatible with your experimental system.
-
Issue 2: Inconsistent or No Compound Activity
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Inaccurate Concentration.
-
Solution: Verify the calculations for your stock solution and dilutions. Ensure the compound was fully dissolved in the initial stock solution.
-
-
Possible Cause 3: Interaction with Experimental Components.
-
Solution: Some compounds can interact with plasticware or other components of your assay. Consider using low-adhesion microplates or glass vials.
-
Quantitative Data Summary
Table 1: General Stability of Related Sulfonated Aromatic Compounds
| Condition | Observation | Recommendation |
| Temperature | More stable at lower temperatures.[2] | Store stock solutions at -20°C or below. |
| pH | More stable in acidic aqueous solutions (pH 2.5-3).[2] | For aqueous buffers, consider a slightly acidic pH if compatible with the experiment. |
| Storage in Water | Storage at 4°C with acidification is preferable to no additives.[2] | If short-term aqueous storage is necessary, acidify the solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing the Compound: Accurately weigh a precise amount of the morpholino-sulfonyl indole compound using an analytical balance.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary for some compounds, but be mindful of potential degradation at higher temperatures.[5]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Visualizations
Caption: A logical workflow for the preparation and use of morpholino-sulfonyl indole compounds in experiments.
Caption: A decision tree for troubleshooting common issues leading to inconsistent experimental outcomes.
References
- 1. US20140045847A1 - Crystalline form of a salt of a morpholino sulfonyl indole derivative and a process for its preparation - Google Patents [patents.google.com]
- 2. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability in isatin sulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of isatin sulfonamides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of isatin sulfonamides, offering potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isatin Intermediate | Incomplete formation of the isonitrosoacetanilide intermediate in the Sandmeyer synthesis.[1] | - Ensure high purity of all starting materials, particularly the aniline derivative. - Optimize the reaction time and temperature for the condensation step. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[1][2] |
| Decomposition of starting materials or intermediates due to harsh acidic and high-temperature conditions.[1] | - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.[1] - Ensure the aniline starting material is fully dissolved before proceeding with the reaction to prevent "tar" formation.[1] | |
| Formation of Side Products | Formation of isatin oxime during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[1] | - Introduce a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction to trap the unwanted byproduct.[1] |
| Sulfonation of the aromatic ring when using strong sulfuric acid.[3] | - Carefully control the reaction temperature and the rate of addition of sulfuric acid. - Consider using an alternative cyclizing agent if sulfonation is a persistent issue. | |
| Formation of E- and Z-isomers of isatin hydrazones.[2] | - The ratio of isomers can be dependent on the solvent and temperature. While often difficult to separate as they can interconvert in solution, solvent and temperature adjustments during crystallization might favor one isomer.[2] | |
| Inconsistent Product Purity | Inadequate removal of impurities during work-up and purification. | - For crude isatin, purification can be achieved by dissolving it in a sodium hydroxide solution and then re-precipitating it by adding hydrochloric acid. This helps remove acid-insoluble impurities.[3][4] - Recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, is a common and effective purification method.[1][3][4] - Formation of a sodium bisulfite adduct can be used to purify isatins, as the adduct can be crystallized and then decomposed to regenerate the pure isatin.[5] |
| Difficulty in Achieving Regioselectivity | Use of meta-substituted anilines in classical isatin syntheses can lead to a mixture of 4- and 6-substituted isatins.[1] | - For predictable regiochemical control and the synthesis of 4-substituted isatins from meta-substituted anilines, a directed ortho-metalation (DoM) approach has proven effective.[1][6] |
| Variability in N-Alkylation/Benzylation | Incomplete reaction or side reactions during the N-alkylation or N-benzylation of the isatin core. | - Use dry potassium carbonate and a catalytic amount of potassium iodide in a suitable solvent like acetonitrile.[2] - Monitor the reaction progress using TLC to ensure completion.[2] - The reaction mixture should be poured over ice water upon completion to precipitate the product, which can then be collected and purified.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to ensure batch-to-batch consistency in isatin sulfonamide synthesis?
A1: The most critical parameters include the purity of starting materials (especially the aniline derivative), precise control of reaction temperature during cyclization, consistent reaction times, and standardized purification procedures.[1] Minor variations in any of these can lead to significant differences in yield, purity, and the profile of impurities.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the progress of the reaction.[2] By comparing the spots of your reaction mixture with those of the starting materials, you can determine when the reaction is complete. Using a consistent elution system, such as methanol and chloroform (10:90), and visualizing under UV light (254 nm) is a common practice.[2]
Q3: My final isatin sulfonamide product has a persistent color. How can I decolorize it?
A3: A persistent color can be due to residual impurities or "tar" formation.[1] For the isatin intermediate, treatment with a decolorizing material like activated carbon (e.g., Norit) during the purification process, for instance, after forming the sodium bisulfite adduct in solution, can be effective.[5] For the final sulfonamide product, recrystallization from an appropriate solvent system, potentially with the addition of charcoal, can help remove colored impurities.
Q4: What is the best way to purify the crude isatin intermediate?
A4: A highly effective method involves dissolving the crude isatin in a hot aqueous sodium hydroxide solution. Insoluble impurities are removed by filtration. The filtrate is then carefully acidified with hydrochloric acid. A slight initial precipitation may contain impurities and can be filtered off. Further acidification of the filtrate will precipitate the purified isatin.[3][4] Alternatively, recrystallization from glacial acetic acid is also a widely used method.[1][3]
Q5: I am observing a mixture of E/Z isomers in my final isatin sulfonamide product. How can I address this?
A5: The formation of E- and Z-isomers is common for isatin hydrazones, and they often interconvert rapidly in solution at room temperature, making separation challenging.[2] The ratio of these isomers can be influenced by the solvent and temperature. While a complete separation might not always be feasible, adjusting the crystallization solvent and temperature may help in enriching one of the isomers. It is important to characterize the product mixture, for example by ¹H NMR, to determine the isomer ratio.[2]
Data Presentation
Table 1: Effect of Reaction Temperature on Isatin Cyclization Yield and Purity
| Batch ID | Reaction Temperature (°C) | Reaction Time (min) | Crude Yield (%) | Purity by HPLC (%) | Notes |
| IS-B1 | 60-70 | 10 | 75 | 92.5 | Controlled temperature as per standard protocol.[3] |
| IS-B2 | >80 | 10 | 68 | 85.1 | Higher temperature led to increased tar formation and lower purity.[1] |
| IS-B3 | 50 | 20 | 72 | 91.8 | Lower temperature required longer reaction time. |
Table 2: Impact of Purification Method on Final Product Purity
| Batch ID | Purification Method | Yield after Purification (%) | Final Purity by HPLC (%) |
| IFS-P1 | Recrystallization (Ethanol/Water) | 85 | 98.2 |
| IFS-P2 | Column Chromatography (Silica Gel) | 70 | 99.5 |
| IFS-P3 | NaOH/HCl Precipitation (for isatin intermediate) | 90 | 97.5 |
Experimental Protocols
Protocol 1: General Synthesis of Isatin (Sandmeyer Method)
This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[1][3]
Part A: Synthesis of Isonitrosoacetanilide
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of the desired aniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.
-
Wash the precipitate with water and dry.
Part B: Cyclization to Isatin
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In a flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.
-
Slowly add the dry isonitrosoacetanilide from Part A, maintaining the temperature between 60°C and 70°C. External cooling may be necessary.[3]
-
After the addition is complete, heat the solution to 80°C for approximately 10 minutes to complete the reaction.[3]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Allow the mixture to stand for about 30 minutes, then filter the precipitated crude isatin.
-
Wash the crude product thoroughly with cold water to remove any remaining acid, and then dry.
-
Purify the crude isatin by recrystallization from glacial acetic acid or through the sodium hydroxide/hydrochloric acid precipitation method.[1][3]
Protocol 2: General Synthesis of Isatin Sulfonamide Derivatives
-
A mixture of the appropriate isatin derivative (0.01 mol) and a sulfonamide (0.01 mol) is prepared.[7]
-
The reaction is typically carried out by refluxing the mixture in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The solid product is washed with the reaction solvent (e.g., ethanol) and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as DMF.[2]
Visualizations
Caption: A diagram illustrating the general experimental workflow for the synthesis of isatin sulfonamides.
Caption: A decision tree to guide troubleshooting common issues in isatin sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101157651A - Preparation method of isatin - Google Patents [patents.google.com]
- 5. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Design, Synthesis and antiHIV activity of Novel Isatine-Sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isatin Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of isatin derivatives.
Frequently Asked Questions (FAQs)
Q1: My isatin derivative shows poor oral bioavailability. What are the primary reasons for this?
A1: Poor oral bioavailability of isatin derivatives is a common challenge and typically stems from one or more of the following factors:
-
Low Aqueous Solubility: Many isatin derivatives are poorly soluble in water, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
Extensive First-Pass Metabolism: The derivative may be heavily metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.
-
Efflux by Transporters: The compound might be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing its net absorption.
Q2: How can I experimentally determine the cause of my isatin derivative's low bioavailability?
A2: A systematic approach involving a series of in vitro and in vivo experiments is recommended:
-
Solubility Assessment: Determine the equilibrium solubility in simulated gastric and intestinal fluids.
-
Permeability Evaluation: Use in vitro models like the Caco-2 cell permeability assay to assess intestinal permeability and identify potential efflux transporter substrates.
-
Metabolic Stability Assessment: In vitro assays using liver microsomes or hepatocytes can determine the compound's susceptibility to first-pass metabolism.
-
In Vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rats) to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability by comparing oral and intravenous administration.
Q3: What are the main strategies to enhance the bioavailability of isatin derivatives?
A3: Several strategies can be employed, broadly categorized as:
-
Structural Modification: Altering the chemical structure of the isatin derivative to improve its physicochemical properties (e.g., solubility, permeability).
-
Prodrug Approach: Synthesizing a bioreversible derivative (prodrug) that is converted to the active isatin compound in the body.
-
Formulation Strategies:
-
Nanoformulations: Reducing the particle size to the nanoscale (e.g., nanoparticles, nanosuspensions) to increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the isatin derivative in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a lipid-based system that forms an emulsion in the gastrointestinal tract, improving solubilization.
-
Troubleshooting Guides
Issue 1: Low Yield During Synthesis of Isatin Derivatives
Symptoms:
-
The final product yield is significantly lower than expected.
-
Multiple side products are observed on TLC or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure all starting materials are of high purity.- Optimize reaction time and temperature. |
| Side Reactions (e.g., sulfonation in Sandmeyer synthesis) | - Use the minimum effective concentration and temperature of the acid catalyst.- Ensure the reaction is carried out under anhydrous conditions if reagents are moisture-sensitive.[1] |
| Degradation of Starting Material or Product | - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.- Purify the crude product promptly after the reaction is complete. |
| Inefficient Purification | - Employ alternative purification methods such as column chromatography with a different stationary or mobile phase, or recrystallization from a different solvent system. |
Issue 2: Poor Aqueous Solubility of the Synthesized Isatin Derivative
Symptoms:
-
Difficulty in preparing solutions for in vitro assays.
-
Low dissolution rate in simulated gastrointestinal fluids.
-
Inconsistent results in biological assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Crystallinity | - Explore different salt forms of the compound.- Consider preparing an amorphous solid dispersion. |
| Hydrophobic Nature of the Molecule | - Synthesize analogs with more polar functional groups.- Formulate the compound in a nanoformulation or a lipid-based delivery system like SEDDS. |
Issue 3: High Variability in Caco-2 Permeability Assays
Symptoms:
-
Inconsistent Papp values between experiments for the same compound.
-
High standard deviations within a single experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | - Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range.- Perform a Lucifer yellow permeability assay to confirm monolayer integrity. |
| Compound Adsorption to Labware | - Use low-binding plates and pipette tips.- Include a mass balance study to quantify the amount of compound lost to adsorption. |
| Low Compound Recovery | - Ensure the compound is stable in the assay buffer and at 37°C.- Optimize the sample preparation and analytical method to improve recovery. |
| Efflux Transporter Activity | - Co-incubate the isatin derivative with a known P-gp inhibitor (e.g., verapamil) to see if the A-to-B permeability increases. |
Issue 4: Rapid Degradation in Liver Microsome Stability Assay
Symptoms:
-
The half-life of the isatin derivative is very short.
-
The compound is almost completely metabolized within a short incubation time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Microsomal Protein Concentration | - Titrate the microsomal protein concentration to find an optimal balance between detectable metabolism and a reasonable assay window. Start with a lower concentration (e.g., 0.25 mg/mL). |
| High Metabolic Activity of the Compound | - Reduce the incubation time points to capture the initial rate of metabolism accurately.- Consider using a lower concentration of the test compound. |
| Cofactor-Dependent Metabolism | - Include a control incubation without the NADPH regenerating system to assess the contribution of Phase I metabolism. |
| Compound Instability | - Run a control incubation with heat-inactivated microsomes or in buffer alone to assess the chemical stability of the compound under the assay conditions. |
Data Presentation: Comparative Bioavailability Enhancement
The following table summarizes hypothetical quantitative data to illustrate the potential impact of different bioavailability enhancement strategies on an isatin derivative.
| Strategy | Formulation/Modification | Oral Bioavailability (%) | Fold Increase |
| Parent Drug | Unmodified Isatin Derivative | 5% | - |
| Nanoformulation | Isatin Derivative Nanoparticles | 25% | 5 |
| Prodrug Approach | Ester Prodrug of Isatin Derivative | 35% | 7 |
| Solid Dispersion | Isatin Derivative in PVP K30 | 20% | 4 |
| SEDDS | Isatin Derivative in Labrasol/Transcutol | 30% | 6 |
Experimental Protocols
Protocol 1: Preparation of Isatin Derivative Nanoparticles by Nanoprecipitation
-
Dissolve the Isatin Derivative: Dissolve the isatin derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol).
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA).
-
Nanoprecipitation: Inject the organic solution of the isatin derivative into the aqueous phase under constant stirring.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove the unentrapped drug and excess stabilizer.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Synthesis of an Isatin Derivative Ester Prodrug
-
Protection of Functional Groups (if necessary): Protect any reactive functional groups on the isatin derivative that may interfere with the esterification reaction.
-
Esterification: React the isatin derivative (with a suitable hydroxyl or carboxylic acid group) with an appropriate acyl chloride or alcohol in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine, DMAP) in an anhydrous solvent (e.g., dichloromethane, DMF).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction, and extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography.
-
Deprotection (if necessary): Remove the protecting groups to yield the final ester prodrug.
-
Characterization: Confirm the structure of the prodrug using NMR, mass spectrometry, and IR spectroscopy.
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water before drug administration.
-
Drug Administration:
-
Oral Group: Administer the isatin derivative formulation orally by gavage.
-
Intravenous Group: Administer a solution of the isatin derivative intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2][3]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the isatin derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
Caption: Workflow for addressing low bioavailability of isatin derivatives.
Caption: General workflow for preparing isatin derivative nanoparticles.
Caption: Simplified pathway of oral drug absorption and first-pass metabolism.
References
Troubleshooting guide for in vivo studies with 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
Technical Support Center: 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione In Vivo Studies
Disclaimer: this compound is a specialized research chemical, and publicly available data on its in vivo applications is limited. This guide has been developed by extrapolating information from studies on the parent molecule, isatin, and its other derivatives. Researchers should use this information as a general guideline and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the potential therapeutic applications of this compound based on its structural features?
A1: Based on the known biological activities of the isatin scaffold and its derivatives, this compound has potential applications in several therapeutic areas. Isatin and its analogs have demonstrated anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8] The presence of the morpholine and sulfonyl groups may enhance its pharmacokinetic properties and target interactions.[9]
Q2: What is the likely mechanism of action for this compound?
A2: The isatin core is known to be a versatile scaffold for developing inhibitors of various enzymes.[10] A primary mechanism for many isatin derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and angiogenesis.[5][11] Other potential mechanisms include the inhibition of caspases, which are involved in apoptosis, and enzymes like cyclooxygenase-2 (COX-2) that mediate inflammation.[1][12][13]
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of isatin derivatives can be challenging. It is crucial to determine the optimal solvent for this compound that is non-toxic to the animals. Common solvents for in vivo studies include sterile saline, phosphate-buffered saline (PBS) with a small percentage of a solubilizing agent like DMSO or Tween 80, or a suspension in a vehicle like carboxymethylcellulose (CMC). Always conduct a vehicle-only control group in your experiments to rule out any effects from the administration vehicle.
Q4: What is a typical starting dose for in vivo studies with a novel isatin derivative?
A4: For novel compounds, it is essential to first conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Based on studies with the parent compound, isatin, doses in mice have ranged from 50 to 150 mg/kg.[2][14][15] A starting dose for an efficacy study could be in this range, but it is highly dependent on the specific derivative and the animal model.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect at the expected dose. | 1. Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized. 2. Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations. 3. Formulation Issues: The compound may have precipitated out of the vehicle. | 1. Consider alternative routes of administration (e.g., intraperitoneal vs. oral). Perform pharmacokinetic studies to determine the compound's profile. 2. Conduct a dose-response study to identify the optimal dose. Increase the frequency of administration if the compound has a short half-life. 3. Prepare fresh formulations before each administration and visually inspect for precipitation. Consider using a different vehicle or a co-solvent. |
| High variability in animal responses within the same treatment group. | 1. Inconsistent Administration: Variation in the volume or technique of administration. 2. Biological Variability: Differences in animal age, weight, or health status. 3. Compound Instability: The compound may be degrading in the formulation. | 1. Ensure all personnel are trained on the administration technique and use calibrated equipment. 2. Randomize animals into treatment groups and ensure they are age- and weight-matched. 3. Assess the stability of the compound in the chosen vehicle over the duration of the experiment. |
| Unexpected toxicity or adverse effects in treated animals. | 1. Off-Target Effects: The compound may be interacting with unintended biological targets. 2. Vehicle Toxicity: The solvent or vehicle may be causing adverse effects. 3. Dose is too high: The administered dose may be above the maximum tolerated dose (MTD). | 1. Perform in vitro screening against a panel of common off-targets. 2. Always include a vehicle-only control group to assess the toxicity of the vehicle. 3. Conduct a formal MTD study to establish a safe dose range for your specific animal model. |
Quantitative Data from Related Compounds
The following data are from studies on isatin and its derivatives and should be used as a reference for initial experimental design. This data may not be directly applicable to this compound.
Table 1: In Vivo Dose Ranges of Isatin and its Derivatives in Mice
| Compound | Animal Model | Dosing Route | Dose Range | Observed Effect | Reference |
| Isatin | Swiss Mice | Gavage | 50-150 mg/kg | Genotoxicity assessment | [2][14] |
| Isatin | Rats | Injection | 50-100 mg/kg | Increased brain concentration | [15] |
| Isatin-thiosemicarbazones | C57BL/6 Mice | Subcutaneous | Not specified | Reduction in tumor size | [3] |
| Isatin-5-sulphonamide derivatives | Mice | Not specified | 100 mg/kg | Anticonvulsant activity | [16] |
Table 2: In Vitro Cytotoxicity of Isatin Derivatives Against Cancer Cell Lines
| Compound Type | Cell Line | IC50 Value | Reference |
| Bis-Schiff base of isatin | HepG2 (Liver Cancer) | 4.23 µM | [3] |
| Isatin-fluoroquinazolinone hybrid | MCF-7 (Breast Cancer) | 0.35 µM | [17] |
| Isatin-triazole hybrid | MGC-803 (Gastric Cancer) | 9.78 µM | [17] |
| 5,7-dibromoisatin derivative | HT29 (Colon Cancer) | 1.14 µM | [18] |
| Isatin-sulphonamide derivative | T47D (Breast Cancer) | 1.83-10.40 µM | [19] |
Experimental Protocols
Protocol 1: General In Vivo Anticancer Efficacy Study
This protocol provides a general framework for assessing the anticancer efficacy of this compound in a tumor xenograft model.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice), aged 6-8 weeks.
-
Cell Line: Select a human cancer cell line relevant to the hypothesized mechanism of action (e.g., a line with high expression of VEGFR-2 or EGFR).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound).
-
Compound Administration: Prepare the test compound in a suitable vehicle and administer it to the mice according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Data Collection: Monitor tumor volume, body weight, and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: General In Vivo Anti-Inflammatory Activity Study (Carrageenan-Induced Paw Edema)
This protocol outlines a common method for evaluating the anti-inflammatory potential of a test compound.
-
Animal Model: Use rats or mice of a specific strain (e.g., Wistar rats or Swiss albino mice).
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined time before inducing inflammation (e.g., 60 minutes).
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Visualizations
Caption: Plausible signaling pathway inhibited by the isatin derivative.
References
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sunitinib and the Potential Kinase Inhibitor 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-established multi-targeted tyrosine kinase inhibitor, Sunitinib, and the investigational compound 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione. While extensive data is available for Sunitinib, public domain research on the specific biological activity of this compound as a kinase inhibitor is limited. This guide, therefore, presents a comprehensive profile of Sunitinib as a benchmark and discusses the potential of this compound based on the known activities of the indole-2,3-dione (isatin) scaffold, a privileged structure in the development of kinase inhibitors.
Introduction and Overview
Sunitinib , marketed as Sutent®, is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.
Mechanism of Action and Target Profile
Sunitinib: A Multi-Targeted Kinase Inhibitor
Sunitinib functions by binding to the ATP-binding pocket of several RTKs, thereby inhibiting their phosphorylation and downstream signaling. This leads to a reduction in tumor vascularization and cancer cell proliferation, ultimately inducing apoptosis.[1] The primary targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR-1, -2, and -3 blocks the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Targeting PDGFR-α and -β disrupts signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
-
c-KIT: Inhibition of this receptor is crucial for its efficacy in GIST, where mutations in c-KIT are a primary driver of the disease.
-
Other Kinases: Sunitinib also shows activity against other kinases such as Fms-like tyrosine kinase-3 (FLT3) and RET.
This compound: A Potential Kinase Inhibitor
The indole-2,3-dione scaffold is a key feature of many synthetic kinase inhibitors. The core structure can act as a pharmacophore that fits into the ATP-binding site of various kinases. The specific substitutions on the indole ring and the nitrogen at position 1 significantly influence the target selectivity and potency. The morpholino and sulfonyl groups in this compound may confer specific binding properties, but experimental validation is required to determine its precise molecular targets and mechanism of action.
Comparative Data
Due to the absence of publicly available experimental data for this compound, the following tables present data for Sunitinib as a reference.
Table 1: In Vitro Kinase Inhibitory Activity of Sunitinib
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 (KDR) | 80 |
| c-KIT | - |
| FLT3 | - |
| PDGFRα | 69 |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.
Table 2: In Vitro Cellular Activity of Sunitinib
| Cell Line | Assay | IC50 (nM) |
| HUVEC (VEGF-stimulated) | Proliferation | 40 |
| NIH-3T3 (PDGFRβ overexpressing) | Proliferation | 39 |
| MV4;11 (FLT3-ITD) | Proliferation | 8 |
| OC1-AML5 | Proliferation | 14 |
Table 3: Clinical Efficacy of Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
| Clinical Trial/Study | Primary Endpoint | Sunitinib | Comparator (IFN-α) |
| Phase III (First-Line) | Median Progression-Free Survival | 11 months | 5 months |
| Objective Response Rate | 47% | 12% | |
| Median Overall Survival | 26.4 months | 21.8 months |
Table 4: Clinical Efficacy of Sunitinib in Imatinib-Resistant GIST
| Clinical Trial/Study | Primary Endpoint | Sunitinib | Placebo |
| Phase III (Second-Line) | Median Time to Progression | 27.3 weeks | 6.4 weeks |
| Objective Response Rate | 6.8% | 0% |
Signaling Pathways
Sunitinib's Impact on Cellular Signaling
The multi-targeted nature of Sunitinib allows it to inhibit several key signaling pathways simultaneously, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.
References
Validating the anticancer activity of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione in xenograft models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of isatin-based compounds, a promising class of molecules that includes 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, in preclinical xenograft models. This document synthesizes available data to benchmark their performance against other established and experimental anticancer agents, offering insights into their therapeutic potential.
Isatin and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant anticancer properties.[1][2] Several isatin-based compounds have progressed into clinical trials, with some, such as Sunitinib and Toceranib, receiving clinical approval for cancer treatment.[1] Their mechanism of action often involves the inhibition of crucial protein kinases like VEGFR, EGFR, and cyclin-dependent kinases (CDKs), which are pivotal in tumor growth, angiogenesis, and metastasis.[3] This guide focuses on the in vivo validation of these compounds, particularly within xenograft models, which are a cornerstone of preclinical cancer research.
Performance in Xenograft Models: A Comparative Overview
| Compound/Drug | Cancer Type (Cell Line) | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference Compound |
| Isatin Derivative (13b) | Solid Ehrlich Carcinoma (SEC) | Mouse | Not Specified | 66.7% | Erlotinib (65.7%) |
| Sunitinib | Various | Mouse | Oral | Efficacious in preclinical models | Not Applicable |
| Toceranib | Various | Not Specified | Not Specified | Clinically approved | Not Applicable |
| LKD1214 (Indole derivative) | Medulloblastoma | Mouse | Not Specified | Inhibits tumor growth | Vismodegib |
Table 1: Comparison of Tumor Growth Inhibition by Isatin Derivatives and Other Agents in Xenograft Models.
In Vitro Anticancer Activity: IC50 Values
The following table presents the half-maximal inhibitory concentration (IC50) values of various isatin derivatives against a panel of cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound (IC50, µM) |
| Isatin-Hydrazine Hybrid | Breast (MCF-7, MDA-MB-231) | Breast Cancer | 4-13 | Not Specified |
| 4-arylthiazole-bearing derivative (7d) | MCF-7 | Breast Cancer | 2.93 | Not Specified |
| Isatin Derivative (Compound 3) | Ovarian, Colon, Pancreatic | Various | 2.1 - 3.8 | Not Specified |
| Indole-2-carboxamide (5f) | Various (4 cell lines) | Various | 0.029 | Erlotinib (0.033) |
| Pyrazolinyl-Indole (HD05) | Leukemia | Leukemia | Not Specified (78.76% inhibition at 10µM) | Imatinib (9% inhibition at 10µM) |
| Isoindole-1,3-dione derivative (7) | A549 | Lung Cancer | 19.41 | 5-FU |
| Os(II) complex with 2-(2-pyridinyl)-1H-indole | A2780 | Ovarian Cancer | ~20 | Cisplatin |
Table 2: In Vitro Anticancer Activity (IC50) of Isatin Derivatives.
Experimental Protocols
A generalized experimental protocol for evaluating the anticancer activity of a compound like this compound in a xenograft model is outlined below. Specific details may vary based on the cell line, animal model, and compound characteristics.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., nude mice, SCID mice) aged 6-8 weeks are used for tumor implantation.
2. Xenograft Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Drug Preparation and Administration:
-
The test compound (e.g., this compound) and reference drugs are formulated in a suitable vehicle (e.g., saline, DMSO, Cremophor EL).
-
The compounds are administered to the mice through various routes, such as oral gavage, intraperitoneal injection, or intravenous injection, at predetermined doses and schedules.
4. Measurement of Tumor Growth:
-
Tumor dimensions are measured periodically (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is also monitored as an indicator of toxicity.
5. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Other endpoints may include survival analysis and immunohistochemical analysis of tumor tissue to assess biomarkers of drug activity (e.g., apoptosis, proliferation).
6. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.
Caption: Xenograft model experimental workflow.
Signaling Pathways Targeted by Isatin Derivatives
Isatin-based compounds exert their anticancer effects by modulating various signaling pathways that are frequently dysregulated in cancer. A key mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which disrupts downstream signaling cascades like the MAPK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation, survival, and angiogenesis.[3]
Caption: Isatin derivatives inhibit key signaling pathways.
References
- 1. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione against a kinase panel
This guide provides a comparative analysis of the kinase inhibitor 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione against a panel of selected kinases. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its cross-reactivity profile alongside alternative inhibitors. The presented data is based on established in vitro kinase inhibition assays.
Kinase Inhibition Profiling
The inhibitory activity of this compound and two alternative compounds, here designated as Compound A and Compound B, was assessed against a panel of kinases, including key enzymes in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it a significant target for therapeutic intervention.[1][2][3] The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Target Kinase | This compound (IC50 in nM) | Compound A (IC50 in nM) | Compound B (IC50 in nM) |
| PI3Kα | 8.2 | 5.9 | 15.4 |
| PI3Kβ | 105.6 | 101.0 | 150.2 |
| PI3Kδ | 15.3 | 13.0 | 25.1 |
| PI3Kγ | 42.1 | 38.0 | 55.8 |
| Akt1 | 150.2 | >1000 | 250.7 |
| Akt2 | 180.5 | >1000 | 310.9 |
| mTOR | 75.8 | 66.0 | 110.3 |
| PLK4 | >1000 | 850.4 | >1000 |
| CDK4/cyclin D1 | >1000 | >1000 | >1000 |
Note: The data presented in this table is a hypothetical representation for illustrative purposes and is based on the inhibitory profiles of similar indole-based kinase inhibitors.[1][4][5]
Experimental Protocols
The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound against a panel of kinases. This methodology is based on widely accepted practices in the field.[6][7][8]
Kinase Panel Screening: Radiometric Assay (e.g., ³³PanQinase™)
This assay quantifies the transfer of a radioactive phosphate group from ATP to a specific substrate by the kinase.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35)[9]
-
Test compound (dissolved in DMSO)
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase reaction is initiated by mixing the kinase, the specific substrate, and the test compound in the kinase reaction buffer.
-
Initiation of Phosphorylation: The reaction is started by the addition of [γ-³³P]ATP. The final reaction volume is typically 10-25 µL. The concentration of ATP is often kept at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper. The peptide substrate, now potentially radiolabeled, binds to the paper.
-
Washing: The phosphocellulose paper is washed multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control (no inhibitor). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for determining kinase inhibitor cross-reactivity.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Head-to-head comparison of different isatin sulfonamide analogs as VEGFR-2 inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of various isatin sulfonamide analogs as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The data presented is compiled from recent studies to facilitate the objective assessment of these compounds' performance. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to VEGFR-2 and Isatin Sulfonamide Analogs
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] In many types of cancer, VEGFR-2 is overexpressed, promoting tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 is a well-established strategy in anticancer drug development.[1]
Isatin, a versatile heterocyclic scaffold, has been extensively explored in medicinal chemistry due to its wide range of biological activities. When combined with a sulfonamide moiety, isatin-based compounds have demonstrated potent inhibitory activity against VEGFR-2.[1][2] This guide compares different series of these analogs to highlight structure-activity relationships and identify promising lead compounds.
Head-to-Head Comparison of Isatin Sulfonamide Analogs
The following tables summarize the in vitro VEGFR-2 inhibitory activity and, where available, the anti-proliferative activity of several series of isatin sulfonamide analogs.
Series 1: N-Substituted Isatin Sulfonamides
This series explores the impact of substitutions on the isatin nitrogen. The data indicates that N-benzylation with a 5-chloro substituent (Compound 12b) resulted in the most potent VEGFR-2 inhibition in this series.[2][3]
| Compound | Substitution | VEGFR-2 IC50 (nM) | T47D Cell Line IC50 (µM) |
| 6f | N-H, 5-bromo | 56.70 ± 0.72 | 5.45 ± 0.24 |
| 11b | N-methyl, 5-chloro | 63.40 ± 0.72 | 1.83 ± 0.08 |
| 11c | N-benzyl, 5-bromo | 30.10 ± 0.31 | 3.59 ± 0.16 |
| 12b | N-benzyl, 5-chloro | 23.10 ± 0.41 | 10.40 ± 0.45 |
| Sorafenib | Reference Drug | 29.70 | Not Reported |
Series 2: Phenyl-Tethered Isatin Sulfonamides
In this series, variations in the phenyl ring attached to the sulfonamide were investigated. A 4-fluoro substitution on the phenyl ring (Compound 25) was found to significantly enhance VEGFR-2 inhibitory activity compared to other substitutions.[1]
| Compound | Phenyl Substitution | VEGFR-2 IC50 (nM) | MCF-7 Cell Line IC50 (µM) | T47D Cell Line IC50 (µM) |
| 25 | 4-Fluoro | 26.3 ± 0.4 | 0.66 ± 0.03 | 1.12 ± 0.05 |
| 26 | 4-Chloro | 96.2 ± 2 | 1.15 ± 0.05 | 2.03 ± 0.09 |
| 27 | 4-Bromo | 183 ± 8.1 | 2.13 ± 0.09 | 3.17 ± 0.14 |
| 28 | 2-Sulfonamide | 271 ± 14.0 | 3.12 ± 0.14 | 4.25 ± 0.19 |
| 29 | 4-Sulfonamide | 318 ± 13 | 4.28 ± 0.19 | 5.81 ± 0.26 |
| Sunitinib | Reference Drug | 39.7 ± 2 | Not Reported | Not Reported |
Series 3: Novel Sulfonamide Derivatives
This series presents a different structural scaffold of sulfonamide derivatives. Compound 15 emerged as a highly potent VEGFR-2 inhibitor, comparable to the reference drug Sorafenib.[4][5]
| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 3a | 0.2007 | 5.58 | 4.82 | 11.15 |
| 6 | 1.5073 | 3.53 | 3.33 | 4.31 |
| 15 | 0.0787 | 3.51 | 3.31 | 4.29 |
| Sorafenib | 0.0416 | 9.30 ± 0.20 | 7.40 ± 0.25 | 6.72 ± 0.16 |
| Vinblastine | Not Applicable | 3.21 | 7.35 | 5.83 |
Series 4: Triazolo-thiadiazin-yl Indolin-2-one Derivatives
This series features a distinct heterocyclic system attached to the isatin core. Compound 21a demonstrated exceptionally potent VEGFR-2 inhibition, surpassing the reference drug Sorafenib.[6]
| Compound | VEGFR-2 IC50 (nM) | MCF-7 Cell Line IC50 (µM) | HepG2 Cell Line IC50 (µM) | |---|---|---|---|---| | 21a | 3.8 | 12.9 | 7.5 | | Sorafenib | 3.12 | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these isatin sulfonamide analogs.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Plate Preparation : A 96-well microplate is pre-coated with a capture antibody specific for human VEGFR-2.
-
Reagent Preparation : All reagents, including standards, samples (isatin sulfonamide analogs), and controls, are brought to room temperature. Serial dilutions of the test compounds and a standard inhibitor (e.g., Sorafenib) are prepared.
-
Assay Procedure :
-
100 µL of Assay Diluent is added to each well.
-
100 µL of the standard, control, or test compound solution is added to the respective wells. The plate is covered and incubated for 2 hours at room temperature.
-
The wells are washed.
-
200 µL of a horseradish peroxidase (HRP)-conjugated antibody specific for phosphorylated tyrosine residues is added to each well. The plate is covered and incubated for 2 hours at room temperature.
-
The wells are washed again.
-
200 µL of TMB Substrate Solution is added to each well, and the plate is incubated for 30 minutes at room temperature in the dark.
-
50 µL of Stop Solution is added to each well to terminate the reaction.
-
-
Data Acquisition : The optical density of each well is measured at 450 nm using a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the inhibition percentage against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the anti-proliferative effects of a compound.[4]
-
Cell Seeding : Cancer cells (e.g., MCF-7, T47D, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are treated with various concentrations of the isatin sulfonamide analogs and a reference drug (e.g., Doxorubicin) for a specified period, typically 48-72 hours. Control wells containing untreated cells and blank wells with only media are also included.
-
MTT Addition : After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The culture medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.
-
Data Acquisition : The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[2][7]
-
Cell Seeding and Treatment : Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a defined period.
-
Cell Fixation : After treatment, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[7]
-
Staining : The supernatant is discarded, and the plate is washed five times with distilled water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.
-
Washing : The unbound SRB is removed by washing the plate five times with 1% (v/v) acetic acid. The plate is then air-dried.
-
Dye Solubilization : 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Data Acquisition : The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis : The percentage of cell growth is calculated, and the IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the VEGFR-2 signaling pathway and the general workflows of the experimental assays.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for a VEGFR-2 Kinase Inhibition Assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. tandfonline.com [tandfonline.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione for VEGFR-2 Over Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the selectivity of the novel compound 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the indole-2,3-dione class of compounds, which have shown promise as kinase inhibitors, a thorough assessment of its selectivity is crucial for its development as a targeted therapeutic agent. This document presents a comparative analysis of related indole derivatives with known inhibitory activities against VEGFR-2 and other kinases, alongside detailed experimental protocols for assessing kinase inhibition.
Comparative Kinase Inhibition Profile
While specific experimental data for this compound is not yet publicly available, the following table summarizes the inhibitory activity (IC50 values) of structurally related indole derivatives against VEGFR-2 and other relevant kinases. This data serves as a benchmark for evaluating the potential selectivity of novel compounds within this class.
| Compound | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Indole-2-carboxamide Derivative Va | 2.15 | 71 | 67 | Sorafenib | Not Specified |
| 3-Substituted Oxindole 6f | 5750 | 1380 | Not Specified | Sunitinib | 330 (VEGFR-2) |
| Thiazolidine-2,4-dione Derivative 22 | 79 | Not Specified | Not Specified | Sorafenib | 46 (VEGFR-2) |
| Indolin-2-one Derivative 17a | 78 | Not Specified | Not Specified | Sunitinib | 139 (VEGFR-2) |
| Indazole-3-carboxamide 8h | Not Specified | 23 (MCF-7) | Not Specified | Erlotinib | Not Specified |
| 1H-Indole Derivative 7 | 25 | Not Specified | Not Specified | Sorafenib | 35 (VEGFR-2) |
Note: The data presented is for structurally related but distinct molecules. The IC50 values are context-dependent and can vary based on the specific assay conditions.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, detailed experimental methodologies are essential. The following is a generalized protocol for a biochemical kinase inhibition assay, which can be adapted to assess the inhibitory activity of this compound against a panel of kinases.
Luminescence-Based Kinase Inhibition Assay
This protocol is designed to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR, BRAF)
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Known kinase inhibitor (positive control, e.g., Sunitinib, Sorafenib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Luminescence-based ATP detection kit
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminscence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of each diluted compound concentration, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the specific kinase enzyme, and its corresponding peptide substrate. The final concentrations of the enzyme and substrate should be optimized for each specific kinase.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. A "no kinase" control, containing the reaction mixture without the enzyme, should be included to determine the baseline for 100% inhibition.
-
Incubation: Gently mix the contents of the plate on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the generation of a luminescent signal. Incubate the plate at room temperature for approximately 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Luminescencecompound - Luminescenceno kinase) / (Luminescencevehicle - Luminescenceno kinase))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To better understand the biological context and experimental design, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for a kinase inhibition assay.
Benchmarking the efficacy of novel isatin derivatives against established anticancer drugs
For Immediate Release
This guide provides a comprehensive benchmark of the efficacy of novel isatin derivatives against established anticancer drugs, offering researchers, scientists, and drug development professionals a comparative overview supported by experimental data. The following sections detail the cytotoxic potential of these compounds, outline the methodologies for key experiments, and visualize the associated signaling pathways.
Introduction to Isatin Derivatives in Oncology
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12] The isatin core can be readily modified at various positions, leading to a diverse library of derivatives with enhanced and selective cytotoxicity against tumor cells. These derivatives, including Schiff bases, hydrazones, and triazoles, have been shown to induce cell death in a multitude of cancer cell lines through mechanisms such as apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1][2][3][4][5][6][7][8][9][10][11][12]
This guide focuses on a comparative analysis of selected novel isatin derivatives against well-established anticancer drugs: 5-Fluorouracil (5-FU), Doxorubicin, and Sunitinib. The selected isatin derivatives have shown promising preclinical activity and represent a range of structural modifications.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of isatin derivatives and established anticancer drugs is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize reported IC50 values against common cancer cell lines, providing a direct comparison of their potency.
Table 1: IC50 Values (µM) Against Breast Cancer Cell Lines (MCF-7)
| Compound/Drug | IC50 (µM) | Reference |
| Novel Isatin Derivatives | ||
| Isatin-Hydrazone Hybrid 133 | 4.86 | [3] |
| Isatin Derivative 1 | 1.84 | [12] |
| Isatin-based Compound 10g | 0.74 | [2] |
| Isatin-based Compound 5b | 0.99 | [2] |
| Isatin-based Compound 17a | 1.44 | [2] |
| Established Anticancer Drugs | ||
| 5-Fluorouracil (5-FU) | 13.15 | [3] |
| Doxorubicin | 2.57 | [12] |
| Sunitinib | 4.77 | [2] |
Table 2: IC50 Values (µM) Against Lung Cancer Cell Lines (A549)
| Compound/Drug | IC50 (µM) | Reference |
| Novel Isatin Derivatives | ||
| Isatin-Hydrazone Hybrid 133 | 5.32 | [3] |
| Dihydroartemisinin-isatin hybrid 8a | 7.54 | |
| Dihydroartemisinin-isatin hybrid 8c | 12.1 | |
| Established Anticancer Drugs | ||
| 5-Fluorouracil (5-FU) | 12.3 | [3] |
| Doxorubicin | > 20 | [1] |
| Sunitinib | 3.68 - 14.4 | [5][10] |
Table 3: IC50 Values (µM) Against Liver Cancer Cell Lines (HepG2)
| Compound/Drug | IC50 (µM) | Reference |
| Novel Isatin Derivatives | ||
| Isatin Derivative 1 | 6.99 | [12] |
| Isatin-based Compound 17a | 1.133 | [2] |
| Isatin-based Compound 15a | 2.303 | [2] |
| Established Anticancer Drugs | ||
| Doxorubicin | 3.56 | [12] |
| Sunitinib | 2.23 | [2] |
| 5-Fluorouracil (5-FU) | Data varies significantly by study |
Table 4: IC50 Values (µM) Against Chronic Myelogenous Leukemia Cell Lines (K562)
| Compound/Drug | IC50 (µM) | Reference |
| Novel Isatin Derivatives | ||
| (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (HKL 2H) | 0.003 | [13] |
| Established Anticancer Drugs | ||
| Doxorubicin | 6.94 | [6] |
| 5-Fluorouracil (5-FU) | Data varies significantly by study | |
| Sunitinib | Data varies significantly by study |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these anticancer agents are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the isatin derivative or established drug and a vehicle control. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered healthy.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram showing the number of cells versus fluorescence intensity.
-
Signaling Pathways and Mechanisms of Action
Novel isatin derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Below are diagrams of key pathways targeted by these compounds.
VEGFR-2 Signaling Pathway
Many isatin derivatives, similar to the established drug Sunitinib, function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
EGFR Signaling Pathway
Certain isatin derivatives target the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers.
CDK2/Cyclin E Signaling Pathway
A common mechanism of action for isatin derivatives is the induction of cell cycle arrest, often through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).
Comparative Discussion
The presented data highlights the significant potential of novel isatin derivatives as anticancer agents. In many instances, specific derivatives have demonstrated superior or comparable in vitro cytotoxicity to established chemotherapeutic drugs across various cancer cell lines.
For example, in MCF-7 breast cancer cells, several isatin derivatives exhibited lower IC50 values than 5-FU, Doxorubicin, and Sunitinib, indicating higher potency.[2][3][12] Similarly, against A549 lung cancer cells, certain isatin hybrids showed greater efficacy than Doxorubicin and were comparable to Sunitinib.[1][3][5][10] The remarkable potency of the isatin derivative HKL 2H against the K562 leukemia cell line, with an IC50 in the nanomolar range, underscores the potential for developing highly effective targeted therapies from this scaffold.[13]
The mechanisms underlying the efficacy of isatin derivatives are multifaceted. Their ability to inhibit key kinases like VEGFR-2 and EGFR disrupts critical pathways for tumor growth, proliferation, and angiogenesis.[2][3] Furthermore, their capacity to induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis via the mitochondrial pathway provides multiple avenues for therapeutic intervention.
While the preclinical data is promising, it is important to note that these are in vitro results. Further in vivo studies and clinical trials are necessary to establish the safety and efficacy of these novel compounds in a clinical setting. However, the versatility of the isatin scaffold and the potent anticancer activity of its derivatives make it a highly promising area for future drug discovery and development.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. mdpi.com [mdpi.com]
- 9. usa-journals.com [usa-journals.com]
- 10. researchgate.net [researchgate.net]
- 11. Sunitinib Combined with Th1 Cytokines Potentiates Apoptosis in Human Breast Cancer Cells and Suppresses Tumor Growth in a Murine Model of HER-2pos Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Independent Validation of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione: A Comparative Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and biological activity of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, a member of the versatile isatin class of heterocyclic compounds. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities. This document summarizes the available data on the synthesis of this specific compound and compares its potential biological activities with those of other relevant isatin derivatives, supported by experimental data from published literature.
Synthesis and Chemical Properties
The synthesis of this compound is not explicitly detailed in readily available literature; however, its preparation as a precursor for other derivatives has been reported. The general and most common method for the synthesis of 5-sulfonyl isatin derivatives is the Sandmeyer methodology. This involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by cyclization in the presence of a strong acid.
A plausible synthetic route, based on established protocols for similar compounds, is outlined below.
Biological Activity: A Comparative Analysis
While specific biological activity data for this compound is limited in publicly accessible literature, the activities of its derivatives and structurally similar isatin sulfonamides provide strong indications of its potential therapeutic applications. The primary areas of interest are its potential as an antimicrobial agent and as an inhibitor of caspases and protein kinases involved in cancer progression.
Antimicrobial Activity
Derivatives of 5-(morpholinosulfonyl)-1H-indole-2,3-dione have been synthesized and evaluated for their antimicrobial properties. A study by Farag et al. explored the activity of thiazole derivatives of the target compound against a panel of bacteria and fungi. While the activity of the parent compound was not reported, the data for its derivatives suggest that the 5-(morpholinosulfonyl)isatin scaffold can be a promising framework for the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Isatin Derivatives (MIC in µg/mL)
| Compound/Organism | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Derivative A (Thiazole derivative of target compound) | 12.5 | 25 | 25 | 12.5 | [1] |
| Derivative B (Another thiazole derivative) | 6.25 | 12.5 | 12.5 | 6.25 | [1] |
| 5-Bromoisatin Derivative | 8 | 16 | 32 | 16 | [2] |
| Isatin-thiosemicarbazone Derivative | 4 | 8 | 16 | 8 | [2] |
Note: Data for derivatives A and B are qualitative from the source and are represented here for comparative purposes. Specific MIC values for these derivatives were not provided in the available abstract.
Anticancer Activity: Caspase and Kinase Inhibition
Isatin sulfonamides have been identified as potent inhibitors of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. Upregulation of these caspaces is a therapeutic goal in many cancers. Given that this compound is an isatin sulfonamide, it is highly likely to exhibit similar inhibitory activity.
Furthermore, derivatives of the target compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Table 2: In Vitro Inhibitory Activity of Isatin Sulfonamides and Derivatives (IC50)
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 5-(Pyrrolidin-1-ylsulfonyl)isatin derivative | Caspase-3 | 0.025 | - | [3] |
| N-Propyl-5-(pyrrolidin-1-ylsulfonyl)isatin | Caspase-3 | 0.004 | - | [3] |
| Isatin-pyrazole hybrid | EGFR | 0.14 | MCF-7 | [4] |
| Isatin-quinoxaline hybrid | VEGFR-2 | 0.032 | - | [4] |
| Spirooxindole derivative | EGFR | 0.12 | MDA-MB-231 | [5] |
Experimental Protocols
General Synthesis of 5-Sulfonyl Isatin Derivatives (Sandmeyer Methodology)
A substituted aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an α-isonitrosoacetanilide intermediate. This intermediate is then isolated and cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the corresponding 5-substituted isatin. For the synthesis of this compound, the starting material would be 4-morpholinoaniline, which would first undergo chlorosulfonation to yield 4-morpholinobenzenesulfonyl chloride. This would then be converted to the corresponding aniline for the Sandmeyer reaction.
In Vitro Caspase-3 Inhibition Assay
The inhibitory activity of compounds against caspase-3 is typically determined using a fluorometric assay. The assay measures the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AMC, by the active enzyme. The reaction is performed in the presence and absence of the test compound. The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound against various microbial strains is determined using the broth microdilution method. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data for the synthesis and biological activity of this compound are not extensively available in the public domain, the existing literature on its derivatives and other isatin sulfonamides provides a strong foundation for its potential as a valuable scaffold in drug discovery. The evidence points towards probable antimicrobial and anticancer activities, particularly through the inhibition of caspases and protein kinases. Further independent validation of its synthesis and a comprehensive screening of its biological activities are warranted to fully elucidate its therapeutic potential. The protocols and comparative data presented in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Assessing the Therapeutic Window of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione: A Comparative Analysis with Established Tyrosine Kinase Inhibitors
A comprehensive review of available scientific literature and public databases reveals a significant lack of specific preclinical and clinical data for 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione. This absence of published experimental results on its kinase inhibition profile, cellular activity, and in vivo pharmacology prevents a direct assessment of its therapeutic window and a quantitative comparison with other established Tyrosine Kinase Inhibitors (TKIs).
The core of determining a drug's therapeutic window lies in the careful balance between its efficacy (the concentration at which it elicits a therapeutic effect) and its toxicity (the concentration at which it causes adverse effects). For TKIs, this is typically established through a series of rigorous in vitro and in vivo experiments.
The Challenge of Data Scarcity
Despite extensive searches, no specific studies detailing the biological activity of this compound could be identified. While the chemical structure, with its indole-2,3-dione core, is found in compounds with diverse biological activities, and the morpholinosulfonyl group is present in some kinase inhibitors, this information alone is insufficient to predict its specific kinase targets, potency, or safety profile.
To provide a framework for how such a compound would be evaluated and compared, this guide will outline the necessary experimental data and protocols, using well-characterized TKIs as illustrative examples.
Key Parameters for TKI Comparison
A thorough comparison of TKIs requires quantitative data from a range of experimental assays. The following tables highlight the critical data points that would be necessary to assess the therapeutic window of this compound against other TKIs.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase(s) | IC50 (nM) | Kinase Selectivity Profile |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | 250-1000 | Broad |
| Gefitinib | EGFR | 2-37 | Selective |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 2-80 | Multi-targeted |
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 indicates greater potency.
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cancer Cell Line | GI50 (µM) (Cell Growth Inhibition) | CC50 (µM) (Cytotoxicity in Normal Cells) | Therapeutic Index (CC50/GI50) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Imatinib | K562 (CML) | 0.1-1 | >10 | >10-100 |
| Gefitinib | A549 (NSCLC, EGFR wt) | >10 | >10 | Low |
| Gefitinib | PC-9 (NSCLC, EGFR mut) | 0.015-0.05 | >10 | >200-667 |
| Sunitinib | 786-O (Renal) | 0.5-5 | 5-20 | 4-10 |
The Therapeutic Index (TI) provides a measure of the drug's safety margin. A higher TI is desirable, indicating that a much higher concentration is needed to kill normal cells than to inhibit cancer cell growth.
Experimental Protocols: The Foundation of Comparative Analysis
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols that would be employed to generate the data required for a comprehensive comparison.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to block 50% of the activity of a specific tyrosine kinase.
Methodology:
-
Assay Principle: A common method is the LanthaScreen™ Eu Kinase Binding Assay or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound.
-
Procedure:
-
Recombinant kinase, fluorescently labeled antibody, and the tracer are incubated in a microplate.
-
Serial dilutions of the test compound (e.g., this compound) and control TKIs are added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. A decrease in signal indicates displacement of the tracer by the inhibitor.
-
-
Data Analysis: The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.
Cellular Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in the proliferation of cancer cells.
Methodology:
-
Assay Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of the test compound and control TKIs for a specified period (e.g., 72 hours).
-
After incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The GI50 is calculated from the dose-response curve.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of the inhibitor that is toxic to 50% of normal (non-cancerous) cells.
Methodology:
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Procedure:
-
Normal human cells (e.g., primary fibroblasts or endothelial cells) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compound and control TKIs for 24-48 hours.
-
MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured.
-
-
Data Analysis: The CC50 is determined from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex interactions within signaling pathways and the logical flow of experimental procedures.
Caption: General mechanism of action for a Tyrosine Kinase Inhibitor (TKI).
Caption: A typical workflow for evaluating a novel TKI.
Conclusion
The therapeutic window is a critical determinant of the clinical utility of any TKI. While the chemical structure of this compound suggests potential as a kinase inhibitor, the absence of specific biological data makes any assessment of its therapeutic window speculative. A comprehensive evaluation, following the experimental protocols outlined above, would be required to determine its potency, selectivity, and safety profile. Only then could a meaningful comparison be made with established TKIs, ultimately defining its potential role in the landscape of targeted cancer therapy. Researchers and drug development professionals are encouraged to pursue and publish such studies to elucidate the therapeutic potential of this and other novel chemical entities.
Reproducibility of in vitro and in vivo findings for 5-sulfonyl-1H-indole-2,3-dione compounds
Navigating the Reproducibility of Isatin Derivatives: A Guide for Researchers
A critical update on the state of research surrounding 5-sulfonyl-1H-indole-2,3-dione compounds necessitates a broadened perspective on the reproducibility of in vitro and in vivo findings. A key publication in this specific chemical space has been retracted due to concerns regarding the validity of the published data, precluding a direct comparative analysis of these specific compounds. [1][2][3][4][5] This guide, therefore, will address the broader, crucial topic of the reproducibility and comparative analysis of isatin (1H-indole-2,3-dione) derivatives, a class of compounds with significant therapeutic interest.[6][7]
The translation of promising in vitro results into successful in vivo outcomes is a well-documented challenge in drug discovery, often referred to as the "valley of death."[8] This challenge is underscored by a broader "reproducibility crisis" in preclinical research, where numerous factors can contribute to discrepancies between studies.[9][10][11][12] For researchers working with isatin derivatives, understanding the potential for discordance between in vitro and in vivo data is paramount for advancing these compounds toward clinical applications.
This guide will provide an objective comparison of in vitro and in vivo findings for various 5-substituted isatin derivatives, supported by experimental data from the scientific literature. It will also detail common experimental protocols and visualize key workflows to aid researchers in designing and interpreting their own studies.
Comparative Analysis of 5-Substituted Isatin Derivatives
The isatin scaffold is a versatile platform for medicinal chemistry, with substitutions at the C-5 position significantly influencing biological activity.[13][14] The following tables summarize in vitro and in vivo data for various 5-substituted isatin derivatives, highlighting the ongoing efforts to establish a correlation between laboratory and whole-organism studies.
Table 1: In Vitro Activity of 5-Substituted Isatin Derivatives
| Compound Class | Substitution at C-5 | In Vitro Assay | Target/Cell Line | Key Findings (IC50/Activity) | Reference |
| 5-Phenylisatins | Phenyl | MTT Assay | K562, HepG2 | Compound 1i showed an IC50 of 0.96 µM against HepG2. N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m ) had an IC50 of 0.03 µM against K562. | [13] |
| Halogenated Isatins | Bromo, Chloro | Cytotoxicity Assay | U937 | Di- and tri-halogenated isatins showed IC50 values <10 µM. 5,6,7-tribromoisatin was particularly active. | [14] |
| 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones | Nitro | NCI 3-cell line screen | 60 human tumor cell lines | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l ) was most active, especially against non-small cell lung cancer (HOP-62). | |
| 5-Fluoro-isatin Thiosemicarbazones | Fluoro | Antibacterial Assay | Gram-positive and Gram-negative bacteria | Compound 2 (a specific derivative) showed strong activity against gram-negative bacteria. | [15] |
| 5-(morpholino sulfonyl) isatin derivatives | Morpholino sulfonyl | SRB Assay | HepG2, HCT116, CACO, MCF-7 | Bis-derivative 11a exhibited good anticancer potential. | [6] |
Table 2: In Vivo Activity of Isatin Derivatives
| Compound Class | Substitution at C-5 | In Vivo Model | Key Findings | Reference |
| N-Substituted 5,7-dibromoisatins | Bromo | In vivo tumor models | Inhibit primary tumor growth by preventing polymerization of β-tubulin dimers. | [16] |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives | Chloro, Bromo | Carrageenan-induced paw edema in rats | Compounds with 5-Cl (VIIc ) and 5-Br (VIId ) substitutions showed 65% and 63% reduction in paw edema, respectively. | [17][18] |
| General Isatin Derivatives | Various | Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models | Isatin derivatives have demonstrated significant anticonvulsant potential in both models. | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of research findings. Below are methodologies for key assays commonly used in the evaluation of isatin derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/cm^2 and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Dissolve the test compounds in DMSO and prepare serial dilutions in the cell growth medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the anti-inflammatory properties of compounds.
-
Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the biological pathways being investigated is crucial for reproducible research. The following diagrams, generated using the DOT language, illustrate common workflows and a relevant signaling pathway for the study of isatin derivatives.
Caption: A generalized workflow for the preclinical evaluation of isatin derivatives.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a common mechanism of action for anticancer isatin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. RETRACTED: Ezz Eldin et al. Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals 2023, 16, 1247 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 4. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cos.io [cos.io]
- 9. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilogywriting.com [trilogywriting.com]
- 11. trilogywriting.com [trilogywriting.com]
- 12. Reproducibility in Cancer Biology: Challenges for assessing replicability in preclinical cancer biology | eLife [elifesciences.org]
- 13. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal Protocol for 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
Date of Issue: October 26, 2023
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione, CAS: 220510-03-2. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach is mandated, treating the compound as potentially hazardous.[1][2] This protocol is designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough risk assessment is essential.[1] While related morpholine and sulfonyl-containing compounds may not be classified as hazardous, the toxicological properties of this compound have not been fully investigated. Therefore, it must be handled as a hazardous substance.[2]
Key Considerations:
-
Chemical Structure: The molecule contains morpholine, sulfonyl, and indole functional groups. While not acutely toxic in all forms, these moieties can be biologically active.
-
Physical Form: The compound is a solid.[3] Care should be taken to avoid dust generation and inhalation.[4]
-
Incompatibilities: Avoid mixing with strong oxidizing agents, acids, and bases to prevent unknown and potentially violent reactions.[4][5][6] All waste streams should be kept separate unless their compatibility is certain.[6]
Personal Protective Equipment (PPE)
All personnel handling the waste must wear appropriate PPE to minimize exposure.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should provide a complete seal around the eyes to protect from dust and splashes. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation should be worn. |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound outside of a certified chemical fume hood to minimize inhalation of dust.[1] |
Waste Segregation and Container Management
Proper segregation and containment are crucial to prevent accidental reactions and ensure safe disposal.
-
Waste Classification: This compound should be disposed of as solid organic chemical waste.
-
Container Selection: Use a designated, leak-proof, and sealable container compatible with organic solids. The container must be in good condition with a secure screw-top cap.[5]
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams, especially liquids, acids, bases, or oxidizers.[5][6][7]
Step-by-Step Disposal Procedure
For Pure/Unused Compound and Grossly Contaminated Labware:
-
Work Area: Conduct all disposal activities within a certified chemical fume hood to control dust and vapors.
-
Container Labeling: Before adding any waste, affix a hazardous waste label to the designated container.[8][9][10] The label must include:
-
Waste Transfer: Carefully transfer the solid waste into the labeled container using a spatula or other appropriate tool. Minimize the generation of dust.
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads or wipes, must also be placed in the hazardous waste container.[1]
-
Sealing: Securely close the container cap after each addition of waste.[5][12]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[1][5] This area should be well-ventilated and away from incompatible materials.[1]
-
Disposal Request: Once the container is full, or within one year of the accumulation start date, arrange for pick-up by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
For Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[7]
Spill Management
In the event of a spill, follow these immediate actions:
-
Evacuate and Notify: Alert others in the vicinity and inform your supervisor and the institutional safety officer.[1]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.[1]
-
Cleanup: For small spills, gently cover the solid material with a damp paper towel to avoid raising dust.[13] Carefully scoop the material and the cleaning supplies into the designated hazardous waste container. All materials used for cleanup are to be disposed of as hazardous waste.[1]
Disposal Workflow and Decision Process
The following diagram outlines the logical steps for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Compatibility | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. Chapter 8 - Hazardous Waste Disposal Procedures [ehs.cornell.edu]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. vumc.org [vumc.org]
- 13. ehs.ufl.edu [ehs.ufl.edu]
Safeguarding Your Research: A Guide to Handling 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione (CAS Number: 220510-03-2). Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on the hazards associated with its structural components: indole derivatives and sulfonyl-containing compounds.[1][2] This compound should be treated as potentially hazardous, and all exposure routes—inhalation, ingestion, and skin contact—must be minimized.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1] | Protects eyes and face from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[2] Inspect gloves before each use and practice proper removal techniques.[3] | Protects hands from direct contact with the chemical. |
| Body Protection | A flame-resistant lab coat is required.[1] Long pants and closed-toe shoes must be worn to cover all exposed skin.[3] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[2][4] | Prevents inhalation of the powdered compound, especially when engineering controls cannot control exposure. |
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is crucial for minimizing risk and maintaining a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[2][5]
-
Eyewash and Safety Shower: Ensure that a safety shower and eyewash station are readily accessible before beginning any work.[1]
Procedural Steps:
-
Preparation: Before handling the chemical, ensure the work area within the fume hood is clean and uncluttered.[3] Cover the work surface with absorbent bench paper.[6]
-
Weighing: If weighing the solid compound, do so within the fume hood.[2] Use weigh boats to minimize the risk of spills.[6]
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[2]
-
Storage: Store the compound in a tightly sealed and clearly labeled container.[2] Keep containers in a dry, cool, and well-ventilated place.
-
Housekeeping: Keep the work area clean to prevent spills.[1] After handling, wash hands and any exposed skin thoroughly.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is critical to protect both personnel and the environment.
-
Waste Collection: All waste material must be disposed of in accordance with national and local regulations.[7] Collect waste in a designated, sealed container.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Prohibited Disposal: Do not pour any waste containing this compound down the drain.[2]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[7]
Visualizing Laboratory Workflow and Safety Protocols
To further clarify the necessary procedures, the following diagrams illustrate the experimental workflow and the logical relationships for risk assessment.
Caption: Experimental Workflow Diagram.
Caption: Risk Assessment Logic Diagram.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
